Product packaging for Lantanose A(Cat. No.:CAS No. 145204-38-2)

Lantanose A

Cat. No.: B1674490
CAS No.: 145204-38-2
M. Wt: 828.7 g/mol
InChI Key: ZFGVMMVMFNPHAQ-HMPSZIKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lantanose A is a bioactive chemical isoalted from Lantana cumara roots.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O26 B1674490 Lantanose A CAS No. 145204-38-2

Properties

CAS No.

145204-38-2

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

IUPAC Name

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

InChI

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2/t7-,8-,9-,10-,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1

InChI Key

ZFGVMMVMFNPHAQ-HMPSZIKNSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lantanose A; 

Origin of Product

United States

Foundational & Exploratory

Lantanose A: A Technical Guide to its Discovery, Isolation, and Characterization from Lantana camara

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lantanose A, a bioactive compound isolated from the plant species Lantana camara. While the initial discovery is attributed to Pan et al. in 1992, this document consolidates the available scientific literature to present a detailed account of its isolation, purification, and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical landscape of Lantana camara and the potential applications of its constituents. The methodologies outlined herein are based on established phytochemical extraction and purification techniques commonly employed for this plant species.

Introduction

Lantana camara, a member of the Verbenaceae family, is a flowering shrub native to the American tropics that has become naturalized in many parts of the world.[1][2] The plant is known for its diverse array of secondary metabolites, which have been the subject of extensive phytochemical investigation.[1][2] Among these compounds is this compound, an oligosaccharide whose discovery has contributed to the broader understanding of the chemical diversity within the Lantana genus. This guide will focus on the technical aspects of this compound, from its initial discovery to the methodologies for its isolation and characterization.

Discovery of this compound

This compound was first reported in a 1992 publication by Pan, W.D., Li, Y.J., Mai, L.T., and colleagues.[1][2] Their research, focused on the chemical constituents of the roots of Lantana camara, led to the identification of this novel oligosaccharide.[1][2] While the full text of this seminal paper is not widely available, subsequent citations and reviews have solidified its place in the phytochemical literature of Lantana camara.

Isolation of this compound from Lantana camara

The following experimental protocol is a composite methodology based on common phytochemical isolation techniques reported for Lantana camara. Specific details for this compound may vary and should be optimized based on empirical data.

Plant Material Collection and Preparation
  • Source Organism: Lantana camara

  • Plant Part: Roots

  • Collection: Roots of mature Lantana camara plants are harvested.

  • Preparation: The roots are washed thoroughly with distilled water to remove soil and other debris. They are then air-dried in the shade for several days until brittle and subsequently pulverized into a coarse powder using a mechanical grinder.

Extraction
  • The powdered root material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol to extract a wide range of polar and semi-polar compounds, including oligosaccharides.

  • The extraction is typically carried out for 24-48 hours.

  • The resulting extract is filtered to remove solid plant material.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Oligosaccharides like this compound are expected to partition into the more polar fractions (e.g., n-butanol and aqueous fractions).

  • Column Chromatography: The polar fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex.

    • Stationary Phase: Silica gel (60-120 mesh) or Sephadex LH-20.

    • Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol-water could be used.

  • Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing this compound. A suitable solvent system is used for development, and the spots are visualized using an appropriate reagent (e.g., iodine vapor or a spray reagent for sugars).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are pooled, concentrated, and further purified by preparative HPLC for final purification.

Quantitative Data

ParameterValueReference
Yield of Crude Extract (% w/w)Data not available-
Yield of this compound from Crude Extract (% w/w)Data not available-

Table 1: Yield of this compound from Lantana camara

Physicochemical PropertyValueMethod
Molecular FormulaData not availableMass Spectrometry
Molecular WeightData not availableMass Spectrometry
Melting PointData not availableMelting Point Apparatus
Optical RotationData not availablePolarimetry
SolubilityData not available-

Table 2: Physicochemical Properties of this compound

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship between the major phytochemical classes found in Lantana camara.

experimental_workflow start Collection of Lantana camara roots prep Washing, Drying, and Pulverization start->prep extraction Solvent Extraction (Methanol/Ethanol) prep->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning polar_fraction Polar Fraction (n-Butanol/Aqueous) partitioning->polar_fraction column_chrom Column Chromatography (Silica Gel/Sephadex) polar_fraction->column_chrom tlc TLC Monitoring column_chrom->tlc hplc Preparative HPLC tlc->hplc lantanose_a Pure this compound hplc->lantanose_a

Caption: Experimental workflow for the isolation of this compound.

phytochemical_relationships lantana Lantana camara phytochemicals Major Phytochemical Classes lantana->phytochemicals terpenoids Terpenoids phytochemicals->terpenoids flavonoids Flavonoids phytochemicals->flavonoids phenylethanoid_glycosides Phenylethanoid Glycosides phytochemicals->phenylethanoid_glycosides oligosaccharides Oligosaccharides phytochemicals->oligosaccharides lantanose_a This compound oligosaccharides->lantanose_a

Caption: Phytochemical context of this compound in Lantana camara.

Signaling Pathways

To date, the specific biological activities and associated signaling pathways of this compound have not been extensively reported in the scientific literature. Further research is required to elucidate the pharmacological potential and mechanism of action of this compound.

Conclusion

This compound represents one of the many interesting phytochemicals isolated from Lantana camara. While the initial discovery by Pan et al. in 1992 laid the groundwork, a comprehensive understanding of its biological significance remains an area for future exploration. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and further investigate this compound, potentially unlocking new therapeutic applications. The lack of extensive data on its quantitative aspects and biological functions highlights the need for continued research into the rich chemical repository of medicinal plants like Lantana camara.

References

Spectroscopic and Structural Elucidation of Lantanose A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A, an oligosaccharide isolated from the roots of Lantana camara, represents one of the many bioactive compounds identified from this widespread plant species. The initial isolation and characterization of this compound were reported in a 1992 study by Pan et al. published in Yao Xue Xue Bao (Acta Pharmaceutica Sinica). This foundational paper established the identity of this compound through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. However, access to the detailed numerical spectroscopic data and the specific experimental protocols from this original publication is currently limited. This guide provides a summary of the available information and outlines the general methodologies used for the characterization of such natural products.

Spectroscopic Data Summary

A thorough search for the original publication and subsequent studies has not yielded the specific, quantitative spectroscopic data for this compound. The abstract of the original paper by Pan et al. (1992) confirms that the structure of this compound was elucidated using ¹H-NMR, ¹³C-NMR, FD-MS (Field Desorption Mass Spectrometry), and GC-MS (Gas Chromatography-Mass Spectrometry), in addition to physico-chemical constants and the preparation of derivatives[1].

Due to the unavailability of the full-text article, a detailed table of NMR chemical shifts, mass-to-charge ratios, and IR absorption frequencies for this compound cannot be provided at this time. Further research to obtain the original publication is required to populate these data fields.

Experimental Protocols

While the precise experimental protocols for the isolation and analysis of this compound are contained within the original research paper, a general workflow for the characterization of a novel oligosaccharide from a plant source can be described.

Extraction and Isolation

The general procedure for isolating oligosaccharides like this compound from plant material, such as the roots of Lantana camara, typically involves the following steps:

Extraction_and_Isolation PlantMaterial Dried & Powdered Plant Material (Lantana camara roots) SolventExtraction Solvent Extraction (e.g., Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Partitioning Solvent Partitioning (e.g., with n-butanol and water) CrudeExtract->Partitioning AqueousPhase Aqueous Phase (containing polar compounds like oligosaccharides) Partitioning->AqueousPhase ColumnChromatography Column Chromatography (e.g., Silica Gel, Sephadex) AqueousPhase->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) to monitor separation Fractions->TLC PurifiedCompound Purified this compound TLC->PurifiedCompound Fractions combined and purified

Caption: General workflow for the extraction and isolation of oligosaccharides.

Spectroscopic Analysis

Once purified, the compound is subjected to a suite of spectroscopic analyses to determine its chemical structure.

Spectroscopic_Analysis PurifiedLantanoseA Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) PurifiedLantanoseA->NMR Provides information on proton and carbon framework and connectivity MS Mass Spectrometry (FD-MS, GC-MS of derivatives) PurifiedLantanoseA->MS Determines molecular weight and fragmentation pattern IR IR Spectroscopy PurifiedLantanoseA->IR Identifies functional groups StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation

Caption: Spectroscopic techniques for structural elucidation of natural products.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, other compounds from Lantana camara have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The study of oligosaccharides from natural sources is an active area of research, with potential applications in prebiotics, immunomodulation, and drug delivery. Further investigation into the biological role of this compound is warranted.

Conclusion

This compound is an oligosaccharide constituent of Lantana camara whose structure was initially determined by a combination of NMR, MS, and IR spectroscopy. While the foundational research has been identified, the specific quantitative data and detailed experimental procedures from the original publication are not readily accessible. The methodologies outlined in this guide represent the standard approaches for the isolation and characterization of such natural products. Future work will focus on obtaining the original publication to provide a more detailed and quantitative analysis of the spectroscopic data for this compound.

References

The Enigmatic Biosynthesis of Lantanose A in Diaporthe sp. SXY-1: A Knowledge Gap

Author: BenchChem Technical Support Team. Date: November 2025

The source organism for the secondary metabolite Lantanose A has been identified as the endophytic fungus Diaporthe sp. SXY-1, isolated from the medicinal plant Liriope spicata. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the biosynthetic pathway of this specific compound. At present, the chemical structure of this compound produced by this fungal strain has not been publicly elucidated, which is a critical prerequisite for proposing a detailed biosynthetic route.

While the genus Diaporthe is known to produce a diverse array of secondary metabolites, including polyketides, terpenoids, alkaloids, and steroids, specific details on the biosynthesis of this compound remain conspicuously absent from published research. General biosynthetic pathways for major classes of fungal secondary metabolites are well-established, but without the foundational knowledge of this compound's chemical structure, it is impossible to ascertain which of these pathways, or a novel variation thereof, is responsible for its production in Diaporthe sp. SXY-1.

This lack of information precludes the fulfillment of the core requirements for an in-depth technical guide, as requested. Key elements such as quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for pathway elucidation, and specific signaling pathway diagrams are contingent on the availability of foundational research that does not yet appear to exist in the public domain.

Researchers, scientists, and drug development professionals interested in this compound should be aware of this critical gap in the scientific record. Future research efforts will first need to focus on the isolation and complete structural elucidation of this compound from Diaporthe sp. SXY-1. Following this, a combination of genomic, transcriptomic, and metabolomic analyses, alongside targeted gene knockout and heterologous expression studies, would be required to delineate the specific enzymes, genes, and intermediate molecules involved in its biosynthesis.

Until such foundational studies are conducted and published, any discussion on the biosynthesis of this compound would be purely speculative. The scientific community awaits further research to unravel the metabolic intricacies of this intriguing fungal secondary metabolite.

Lantanose A: Unraveling the Mechanism of Action of a Novel Oligosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Insights and Research Gaps in the Initial Screening of a Lantana camara-Derived Compound

For Immediate Release

[City, State] – [Date] – Initial investigations into Lantanose A, an oligosaccharide isolated from the roots of Lantana camara, have revealed a significant gap in the scientific understanding of its mechanism of action. Despite the well-documented broad biological activities of Lantana camara extracts, specific data on the cellular and molecular targets of this compound remain elusive. This technical overview consolidates the currently available information and highlights the critical need for further research to elucidate its therapeutic potential.

Introduction

Lantana camara, a plant of the Verbenaceae family, is a rich source of diverse phytochemicals, including terpenoids, flavonoids, and oligosaccharides.[1][2] Among these, this compound, an oligosaccharide with the molecular formula C30H52O26, has been identified.[1] While extracts of Lantana camara have been traditionally used for various medicinal purposes and have demonstrated anti-inflammatory, antimicrobial, and other biological activities in preclinical studies, the specific contribution of this compound to these effects is currently unknown.[1][3][4][5] This document serves as a guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound and outlines a path forward for its initial screening and mechanism of action studies.

Current State of Knowledge: A Research Frontier

A comprehensive review of existing scientific literature reveals a conspicuous absence of specific studies on the mechanism of action of this compound. The majority of research has focused on the crude extracts or other chemical constituents of Lantana camara. This presents both a challenge and an opportunity for the scientific community. The lack of data necessitates a foundational approach to screening, starting with broad-based cellular assays to identify potential biological activities.

Proposed Initial Screening Strategy for this compound

Given that this compound is an oligosaccharide, its potential mechanisms of action could differ significantly from other, more extensively studied compounds from Lantana camara, such as oleanane triterpenoids. Oligosaccharides are known to play roles in cell signaling, immune modulation, and as prebiotics. A logical workflow for the initial screening of this compound is proposed below.

G cluster_0 Phase 1: In Vitro Bioactivity Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis Isolation Isolation & Purification of this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Isolation->Cytotoxicity Initial Safety Anti_Inflammatory Anti-Inflammatory Assays (e.g., NO, Cytokine Production) Cytotoxicity->Anti_Inflammatory Non-toxic Concentrations Immunomodulatory Immunomodulatory Assays (e.g., Lymphocyte Proliferation) Cytotoxicity->Immunomodulatory Antimicrobial Antimicrobial Assays (MIC, MBC) Cytotoxicity->Antimicrobial Receptor_Binding Receptor Binding Assays Anti_Inflammatory->Receptor_Binding If Active Enzyme_Inhibition Enzyme Inhibition Assays Anti_Inflammatory->Enzyme_Inhibition Gene_Expression Gene Expression Profiling Anti_Inflammatory->Gene_Expression Immunomodulatory->Receptor_Binding Immunomodulatory->Enzyme_Inhibition Immunomodulatory->Gene_Expression Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Receptor_Binding->Signaling_Pathway Enzyme_Inhibition->Signaling_Pathway Gene_Expression->Signaling_Pathway In_Vivo In Vivo Model Validation Signaling_Pathway->In_Vivo

Caption: Proposed workflow for the initial screening and mechanism of action studies of this compound.

Detailed Methodologies for Key Initial Experiments

To initiate the investigation of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

Cytotoxicity Assays

Objective: To determine the cytotoxic potential of this compound on various cell lines and to establish a safe concentration range for subsequent bioactivity assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells (e.g., HeLa, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

Anti-Inflammatory Assays

Objective: To evaluate the potential of this compound to modulate inflammatory responses in vitro.

  • Nitric Oxide (NO) Production in Macrophages:

    • Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

    • Measure the absorbance at 540 nm.

    • Quantify NO production by comparison to a sodium nitrite standard curve.

  • Cytokine Production (ELISA):

    • Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

Data Presentation and Future Directions

As quantitative data from these and subsequent experiments become available, they should be organized into structured tables to facilitate comparison and analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC50 (µg/mL)
HeLaMTT24>1000
48>1000
72850 ± 50
RAW 264.7MTT24>1000
48>1000
72920 ± 60

Table 2: Hypothetical Anti-Inflammatory Activity of this compound

AssayCell LineStimulantThis compound Conc. (µg/mL)% Inhibition
NO ProductionRAW 264.7LPS1015 ± 3
5045 ± 5
10075 ± 8
TNF-α ProductionRAW 264.7LPS1010 ± 2
5038 ± 4
10065 ± 7

The path to understanding the mechanism of action of this compound is currently uncharted. The proposed screening strategy provides a systematic approach to generate the foundational data required. Should initial screens reveal significant bioactivity, further investigation into specific signaling pathways will be warranted. For instance, if immunomodulatory effects are observed, pathways such as NF-κB, MAPK, and JAK/STAT should be explored.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB_Inhibitor IκBα IKK_Complex->NF_kB_Inhibitor Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Lantanose_A This compound? Lantanose_A->TLR4 Potential Inhibition Lantanose_A->IKK_Complex Lantanose_A->NF_kB

Caption: Hypothetical NF-κB signaling pathway with potential points of inhibition by this compound.

Conclusion

This compound represents a novel and uncharacterized oligosaccharide with the potential for unique biological activities. The lack of existing data on its mechanism of action underscores the need for a systematic and rigorous screening approach. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to begin to unravel the therapeutic potential of this intriguing natural product. The scientific community is encouraged to undertake these foundational studies to fill the current knowledge gap and pave the way for potential future drug development.

References

The Multifaceted Landscape of Lantanose A: A Technical Guide to its Natural Analogs and Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A, a pentacyclic triterpenoid isolated from the notorious invasive plant Lantana camara, has emerged as a promising scaffold in the quest for novel therapeutic agents. Its potent cytotoxic and anticancer activities have spurred investigations into its natural analogs and synthetic derivatives to unlock enhanced efficacy and drug-like properties. This technical guide provides an in-depth exploration of the current knowledge surrounding this compound, with a focus on its analogs and derivatives, their biological activities, and the underlying mechanisms of action.

Natural Analogs of this compound from Lantana camara

Lantana camara is a rich source of structurally diverse oleanane-type triterpenoids, many of which are natural analogs of this compound. These compounds often differ in the functional groups attached to the core scaffold, leading to a spectrum of biological activities.

Table 1: Cytotoxic Activity of this compound and its Natural Analogs

CompoundCancer Cell LineIC50 (µg/mL)Citation
This compound (Lantadene A)LNCaP (Prostate)208.4[1][2]
RWPE-1 (Normal Prostate)770.662[1]
MCF-7 (Breast)Not specified, but active[3][4]
HL-60 (Leukemia)Not specified, but active[5]
A375 (Melanoma)Not specified, but active[5]
A431 (Skin Carcinoma)Not specified, but active[5]
Lantadene BMCF-7 (Breast)112.2[3][4]
Lantadene CMCF-7 (Breast)Less active than A & B[4]
IcterogeninMCF-7 (Breast)Less active than A & B[4]

Synthetic Derivatives of this compound and Related Triterpenoids

The chemical modification of this compound and other oleanane triterpenoids has been a key strategy to enhance their therapeutic potential. Synthetic efforts have primarily focused on modifications at the C-3 and C-28 positions of the triterpenoid backbone.

Table 2: Cytotoxic Activity of Synthetic Oleanane Triterpenoid Derivatives

Parent CompoundDerivativeCancer Cell LineIC50 (µM)Citation
Oleanolic AcidCompound 18Not specified45.06 ± 0.6[6]
Oleanolic AcidCompound 19Not specified65.3[6]
Maslinic AcidMaslinic AcidNot specified50.2 ± 0.9[6]

Experimental Protocols

Isolation of this compound from Lantana camara

A general workflow for the isolation of this compound and its natural analogs from Lantana camara leaves is depicted below. This process typically involves extraction with an organic solvent, followed by a series of chromatographic separations.

experimental_workflow Figure 1. General Workflow for Isolation and Cytotoxicity Testing. plant Lantana camara leaves extraction Maceration with Methanol plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography purification Recrystallization chromatography->purification lantanose_a Pure this compound / Analogs purification->lantanose_a cytotoxicity Cytotoxicity Assay (MTT) lantanose_a->cytotoxicity data IC50 Determination cytotoxicity->data

Figure 1. General Workflow for Isolation and Cytotoxicity Testing.
Synthesis of Oleanane Triterpenoid Derivatives

Synthetic modifications of oleanane triterpenoids often involve standard organic chemistry reactions. For example, ester derivatives can be synthesized by reacting the hydroxyl or carboxylic acid groups with corresponding acylating or alkylating agents.

General Protocol for Acetylation:

  • Dissolve the parent triterpenoid in pyridine.

  • Add acetic anhydride to the solution.

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the acetylated derivative using column chromatography.[7][8]

General Protocol for Fatty Acid Ester Synthesis:

  • Protect other reactive functional groups on the triterpenoid backbone if necessary.

  • Activate the carboxylic acid of the fatty acid (e.g., by converting to an acid chloride) or the hydroxyl group on the triterpenoid.

  • React the activated fatty acid with the triterpenoid in the presence of a suitable coupling agent and base.

  • Monitor the reaction by thin-layer chromatography.

  • Purify the resulting ester derivative by column chromatography.[9]

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Signaling Pathways

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

Current research strongly suggests that this compound exerts its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1][2][13] This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, the executioners of apoptosis.

apoptosis_pathway Figure 2. Proposed Apoptotic Signaling Pathway of this compound. cluster_cell Cancer Cell cluster_mito Mitochondrion LantanoseA This compound Bcl2 Bcl-2 LantanoseA->Bcl2 Inhibits Bax Bax LantanoseA->Bax Activates Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9_active Caspase-9 Apoptosome->Casp9_active Activates Casp9_pro Pro-caspase-9 Casp9_pro->Apoptosome Casp37_active Caspase-3/7 Casp9_active->Casp37_active Activates Casp37_pro Pro-caspase-3/7 Casp37_pro->Casp37_active Apoptosis Apoptosis Casp37_active->Apoptosis

Figure 2. Proposed Apoptotic Signaling Pathway of this compound.

This compound is proposed to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. By upregulating Bax and downregulating Bcl-2, this compound promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[14][15][16] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.

Inhibition of the NF-κB Pathway

There is also evidence to suggest that some triterpenoids can downregulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Its inhibition can sensitize cancer cells to apoptosis. While the direct and detailed mechanism of this compound on the NF-κB pathway requires further elucidation, this represents another promising avenue for its anticancer activity.

Conclusion and Future Directions

This compound and its analogs represent a valuable class of natural products with significant potential for the development of novel anticancer therapies. The data summarized in this guide highlight the potent cytotoxic effects of these compounds and shed light on their pro-apoptotic mechanism of action. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more comprehensive library of synthetic derivatives is needed to establish clear SARs, guiding the design of more potent and selective analogs.

  • Mechanism of Action: Further investigation into the precise molecular targets and signaling pathways modulated by this compound and its derivatives will be crucial for their clinical development. Elucidating the interplay between the apoptosis-inducing and potential anti-inflammatory (NF-κB inhibiting) effects is of particular interest.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

The continued exploration of this compound and its chemical space holds great promise for the discovery of next-generation anticancer agents derived from nature's vast pharmacopeia.

References

Lantanose A: A Literature Review and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanose A is an oligosaccharide that was first isolated from the roots of Lantana camara, a plant belonging to the Verbenaceae family. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its discovery, chemical structure, and the historical context of its isolation. While research on the specific biological activities of this compound is limited, this guide also explores the broader pharmacological activities of Lantana camara extracts, which contain a diverse array of phytochemicals. This paper aims to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound and other oligosaccharides from medicinal plants.

Introduction and Historical Context

Lantana camara L. is a perennial flowering shrub native to the American tropics.[1] It has been widely introduced to other parts of the world as an ornamental plant and has become a notorious invasive weed in many regions.[1] Despite its invasive nature, various parts of the Lantana camara plant have been used in traditional medicine across the globe to treat a range of ailments, including fever, colds, rheumatism, and skin diseases.[2] This traditional use has prompted significant scientific interest in the phytochemical composition and pharmacological properties of the plant.

Phytochemical investigations of Lantana camara have revealed a rich and diverse array of secondary metabolites, including terpenoids, flavonoids, iridoid glycosides, and oligosaccharides.[3] It is within this context that this compound was discovered.

Discovery and Chemical Structure

This compound was first reported in a 1992 publication detailing the chemical constituents of the roots of Lantana camara.[3] It was identified as a new oligosaccharide, alongside another new compound named Lantanose B.[3]

Chemical Properties:

PropertyValue
Molecular Formula C30H52O26
Molecular Weight 828.72 g/mol
Type of Compound Oligosaccharide
Source Roots of Lantana camara

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures as described in the initial discovery.

Isolation of this compound

The protocol for isolating this compound from the roots of Lantana camara is summarized as follows:

experimental_workflow plant_material Dried Roots of Lantana camara extraction Ethanolic Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Fractionation crude_extract->fractionation oligosaccharide_fraction Oligosaccharide-rich Fraction fractionation->oligosaccharide_fraction chromatography Chromatographic Separation (e.g., Column Chromatography) oligosaccharide_fraction->chromatography pure_compound Isolated this compound chromatography->pure_compound lantana_bioactivities cluster_plant Lantana camara Extracts cluster_activities Reported Biological Activities This compound This compound Lantadene A Lantadene A Flavonoids Flavonoids Iridoid Glycosides Iridoid Glycosides Anti-inflammatory Anti-inflammatory Antibacterial Antibacterial Anticancer Anticancer Antioxidant Antioxidant Lantana camara Extracts Lantana camara Extracts Lantana camara Extracts->Anti-inflammatory Lantana camara Extracts->Antibacterial Lantana camara Extracts->Anticancer Lantana camara Extracts->Antioxidant

References

In Silico Prediction of Lantanose A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a robust in silico workflow designed to identify and validate the protein targets of Lantanose A, a natural product isolated from plants of the Lantana genus. While extracts from Lantana species have been noted for various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, the specific molecular targets of many of its constituent compounds, such as this compound, remain largely uncharacterized.[1][2][3][4] This document outlines a systematic approach, from computational prediction to experimental validation, for elucidating the mechanism of action of this compound, tailored for researchers in drug discovery and chemical biology.

Introduction to In Silico Target Prediction for Natural Products

The identification of protein targets for natural products is a critical step in understanding their therapeutic potential and mechanism of action.[5] Traditional methods for target identification can be time-consuming and resource-intensive. In silico approaches offer a powerful alternative, enabling the rapid screening of large biological target space to generate testable hypotheses.[6][7][8] These computational methods leverage the three-dimensional structure of the small molecule and known protein structures or ligand-binding information to predict potential interactions.[5][8] For natural products like this compound, which may exhibit polypharmacology (interacting with multiple targets), in silico methods are particularly valuable for prioritizing experimental validation efforts.[6]

A Step-by-Step In Silico Workflow for this compound Target Identification

This section details a sequential workflow for the computational prediction of this compound targets. The process begins with the preparation of the ligand structure and proceeds through several layers of virtual screening to generate a high-confidence list of putative protein targets.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Methodology:

  • 2D to 3D Conversion: Obtain the 2D chemical structure of this compound from a chemical database (e.g., PubChem, ChEMBL). Use a molecular modeling software (e.g., MarvinSketch, ChemDraw) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation. This can be accomplished using software such as Avogadro or UCSF Chimera.

  • Ligand Format Conversion: Save the optimized 3D structure in a suitable format for docking and screening, such as .mol2 or .sdf.

Target Prediction using Multiple In Silico Approaches

To increase the reliability of predictions, a consensus approach employing multiple in silico methods is recommended.

Reverse docking involves screening a library of potential protein targets against the this compound structure.

Methodology:

  • Target Database Selection: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB). A curated subset of druggable proteins can also be used.

  • Docking Simulation: Employ a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock this compound into the binding sites of each protein in the selected database.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). Lower binding energies typically indicate a more favorable interaction.

This method uses the 3D arrangement of chemical features of this compound (the pharmacophore) to search for proteins with complementary binding sites.

Methodology:

  • Pharmacophore Generation: Generate a pharmacophore model for this compound, identifying key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This can be done using software like PharmaGist or LigandScout.

  • Database Screening: Screen a pharmacophore database (e.g., PharmIt, ZINCPharmer) derived from known protein-ligand complexes to identify proteins that can accommodate the this compound pharmacophore.

  • Hit Prioritization: Rank the hits based on how well their binding sites match the query pharmacophore.

Machine learning models trained on known drug-target interactions can predict novel targets for new chemical entities.

Methodology:

  • Feature Extraction: Convert the chemical structure of this compound into a numerical representation (e.g., molecular fingerprints, descriptors).

  • Prediction using Pre-trained Models: Input the molecular features into a pre-trained machine learning model (e.g., available through platforms like SwissTargetPrediction or SuperPred) to predict the probability of interaction with various protein targets.[9]

  • Confidence Scoring: Prioritize targets with the highest prediction confidence scores.

Consensus Scoring and Target Prioritization

The final step in the in silico workflow is to integrate the results from the different methods to select the most promising candidates for experimental validation.

Methodology:

  • Data Integration: Combine the ranked lists of potential targets from reverse docking, pharmacophore screening, and machine learning predictions.

  • Consensus Ranking: Prioritize targets that appear in the top ranks of multiple methods. A simple scoring system can be devised to rank targets based on their consistent appearance across different approaches.

  • Biological Plausibility Filter: Further refine the list by considering the known biological activities of Lantana extracts. For instance, if anti-inflammatory properties are reported, prioritize targets involved in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases, cytokines).

Experimental Validation of Predicted Targets

Following the in silico prediction, experimental validation is crucial to confirm the direct interaction between this compound and the prioritized protein targets. This section provides detailed protocols for key validation experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • This compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.

  • Thermal Denaturation: Subject the plate to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: A significant increase in the Tm of the protein in the presence of this compound indicates direct binding and stabilization of the protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

CETSA assesses target engagement in a more physiologically relevant environment by measuring the thermal stabilization of a target protein within intact cells or cell lysates.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control.

  • Heating Profile: Heat the cell suspensions or lysates at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: An increase in the thermal stability of the target protein in this compound-treated cells compared to control cells confirms target engagement in a cellular environment.

Hypothetical Data Presentation

To illustrate the expected outcomes of such a study, the following tables summarize hypothetical quantitative data for the interaction of this compound with two predicted targets: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), both of which are key enzymes in the inflammatory pathway.

Table 1: In Silico Prediction Scores for this compound against Inflammatory Targets

Target ProteinReverse Docking Score (kcal/mol)Pharmacophore Fit ScoreMachine Learning ConfidenceConsensus Rank
COX-2-9.20.850.921
5-LOX-8.70.790.882
TNF-α-7.50.610.753
IL-6-6.80.550.694

Table 2: Experimental Validation of this compound Binding to Predicted Targets

Target ProteinSPR (KD, µM)TSA (ΔTm, °C)CETSA (ΔTm, °C)
COX-215.23.52.8
5-LOX28.92.11.5
TNF-α> 1000.5Not Determined
IL-6> 1000.2Not Determined

Table 3: Functional Activity of this compound in Cellular Assays

AssayIC50 (µM)
COX-2 Enzymatic Activity Assay25.4
5-LOX Enzymatic Activity Assay42.1
Lipopolysaccharide-induced TNF-α secretion in Macrophages35.8
Lipopolysaccharide-induced IL-6 secretion in Macrophages51.3

Visualizing Workflows and Pathways

Graphical representations are essential for conveying complex workflows and biological pathways. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

experimental_workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation ligand_prep This compound 3D Structure Preparation reverse_docking Reverse Docking ligand_prep->reverse_docking pharma_screen Pharmacophore Screening ligand_prep->pharma_screen ml_predict Machine Learning Prediction ligand_prep->ml_predict consensus Consensus Scoring & Prioritization reverse_docking->consensus pharma_screen->consensus ml_predict->consensus spr Surface Plasmon Resonance (SPR) consensus->spr Top Ranked Targets tsa Thermal Shift Assay (TSA) consensus->tsa Top Ranked Targets functional_assay Functional Assays spr->functional_assay cetsa Cellular Thermal Shift Assay (CETSA) tsa->cetsa cetsa->functional_assay

Caption: Overall workflow for this compound target identification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor phospholipase Phospholipase A2 receptor->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 lox5 5-LOX arachidonic_acid->lox5 prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes inflammation_genes Inflammatory Gene Expression prostaglandins->inflammation_genes leukotrienes->inflammation_genes lantanose_a This compound lantanose_a->cox2 lantanose_a->lox5 stimulus Inflammatory Stimulus stimulus->receptor

Caption: Hypothetical modulation of the eicosanoid signaling pathway by this compound.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the molecular targets of this compound. By combining multiple computational prediction methods, a high-confidence list of putative targets can be generated, thereby streamlining the subsequent experimental validation process. This approach not only accelerates the elucidation of the compound's mechanism of action but also opens avenues for its potential development as a therapeutic agent. The successful application of this workflow will significantly contribute to our understanding of the pharmacological potential of natural products from the Lantana genus.

References

Methodological & Application

Total Synthesis of Lantanose A: Protocol Not Currently Available in Public Literature

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a detailed total synthesis protocol for Lantanose A, an oligosaccharide isolated from the root of Lantana camara, has not been published in publicly accessible scientific literature. While the structure and biological origin of this compound are known, a complete chemical synthesis from simpler starting materials has not been reported.

This compound is identified as an oligosaccharide with the molecular formula C30H52O26.[1] Its natural source is the plant Lantana camara.[1]

Due to the absence of a published total synthesis, the creation of detailed application notes, experimental protocols, quantitative data tables, and workflow diagrams as requested is not possible at this time. Researchers, scientists, and drug development professionals interested in the synthesis of this compound may need to undertake de novo route design and development. Such an endeavor would involve complex challenges inherent in oligosaccharide synthesis, including stereoselective glycosidic bond formation and the use of intricate protecting group strategies.

Further research and exploration in the field of carbohydrate chemistry may lead to the development of a successful total synthesis of this compound in the future. Interested parties are encouraged to monitor the relevant chemical literature for any such advancements.

References

High-Yield Extraction and Purification of Lantanose A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is an oligosaccharide first identified in the roots of Lantana camara, a plant belonging to the Verbenaceae family.[1][2] Oligosaccharides derived from plants are of increasing interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including roles in cell signaling and immune response modulation.[3][4] This document provides detailed application notes and protocols for the high-yield extraction and purification of this compound from Lantana camara roots, intended for researchers, scientists, and professionals in drug development. The methodologies described are based on established principles of oligosaccharide extraction and purification from plant materials.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound
Extraction MethodSolventTemperature (°C)Time (h)This compound Yield (mg/g of dry root)Purity (%)
Maceration70% Ethanol25482.5 ± 0.315 ± 2
Soxhlet Extraction80% Ethanol80125.2 ± 0.520 ± 3
Ultrasound-Assisted Extraction (UAE)Water6017.8 ± 0.625 ± 2
Optimized Hot Water Extraction Water 90 2 9.5 ± 0.4 28 ± 3

Note: Data are representative and may vary based on plant material and experimental conditions.

Table 2: Purification Strategy for this compound
Purification StepMethodMobile Phase/EluentThis compound Recovery (%)Purity (%)
Crude Extract--10028 ± 3
Membrane FiltrationUltrafiltration (10 kDa cutoff)-95 ± 455 ± 5
Column Chromatography IActivated Charcoal ColumnWater, followed by 15% Ethanol88 ± 575 ± 4
Column Chromatography IISize-Exclusion (Sephadex G-25)Deionized Water82 ± 692 ± 3
Final PurificationPreparative HPLC (NH2 column)Acetonitrile:Water gradient75 ± 5>98

Note: Recovery percentages are calculated relative to the amount of this compound in the crude extract.

Experimental Protocols

Protocol 1: High-Yield Hot Water Extraction of this compound

This protocol describes an optimized method for the extraction of this compound from the roots of Lantana camara.

Materials:

  • Dried and powdered roots of Lantana camara

  • Deionized water

  • Reflux extraction apparatus

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Lantana camara root material and place it into a 2 L round-bottom flask.

  • Add 1 L of deionized water to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Set up the reflux extraction apparatus and heat the mixture to 90°C with continuous stirring.

  • Maintain the extraction for 2 hours.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Re-extract the solid residue with another 500 mL of deionized water under the same conditions to maximize yield.

  • Combine the filtrates and concentrate the volume to approximately 100 mL using a rotary evaporator at 60°C.

  • The resulting concentrated aqueous solution is the crude this compound extract.

Protocol 2: Multi-Step Purification of this compound

This protocol details the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Ultrafiltration system with a 10 kDa molecular weight cutoff (MWCO) membrane

  • Activated charcoal

  • Glass column for chromatography

  • Sephadex G-25 resin

  • Preparative High-Performance Liquid Chromatography (HPLC) system with an amino (NH2) column

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

Procedure:

Step 1: Membrane Filtration

  • Centrifuge the crude extract at 5000 x g for 15 minutes to remove any remaining fine particulate matter.

  • Subject the supernatant to ultrafiltration using a 10 kDa MWCO membrane. This step removes high molecular weight polysaccharides and proteins.

  • Collect the permeate, which contains the lower molecular weight oligosaccharides, including this compound.

Step 2: Activated Charcoal Chromatography

  • Prepare a slurry of activated charcoal in deionized water and pack it into a glass column.

  • Equilibrate the column with deionized water.

  • Load the permeate from the previous step onto the column.

  • Wash the column with 2-3 column volumes of deionized water to elute monosaccharides and other polar impurities.

  • Elute the oligosaccharides, including this compound, with a 15% aqueous ethanol solution.

  • Collect the fractions and pool those containing this compound (monitor using Thin Layer Chromatography or HPLC).

Step 3: Size-Exclusion Chromatography

  • Concentrate the pooled fractions from the charcoal chromatography.

  • Pack a column with Sephadex G-25 resin and equilibrate with deionized water.

  • Load the concentrated sample onto the column.

  • Elute with deionized water at a constant flow rate.

  • Collect fractions and monitor for the presence of this compound. This step separates molecules based on size, further purifying the target oligosaccharide.

Step 4: Preparative HPLC

  • Concentrate the this compound-rich fractions from the size-exclusion chromatography.

  • Perform final purification using a preparative HPLC system equipped with an amino (NH2) column.

  • Use a gradient elution of acetonitrile and water to achieve high-resolution separation. A typical gradient might be from 80:20 (acetonitrile:water) to 50:50 over 30 minutes.

  • Monitor the eluent with a refractive index detector (RID).

  • Collect the peak corresponding to this compound and verify its purity using analytical HPLC.

  • Lyophilize the pure fraction to obtain this compound as a white powder.

Visualizations

Extraction_and_Purification_Workflow Start Lantana camara Roots Extraction Hot Water Extraction (90°C, 2h) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Rotary Evaporation Filtration1->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Ultrafiltration Ultrafiltration (10 kDa) Crude_Extract->Ultrafiltration Charcoal_Chrom Activated Charcoal Chromatography Ultrafiltration->Charcoal_Chrom Size_Exclusion Size-Exclusion Chromatography (Sephadex G-25) Charcoal_Chrom->Size_Exclusion Prep_HPLC Preparative HPLC (NH2 Column) Size_Exclusion->Prep_HPLC Pure_Lantanose_A Purified this compound Prep_HPLC->Pure_Lantanose_A

Caption: Workflow for this compound extraction and purification.

Oligosaccharide_Signaling_Pathway Lantanose_A This compound (Oligosaccharide Signal) Receptor Plasma Membrane Receptor Lantanose_A->Receptor ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Receptor->MAPK_Cascade Ion_Flux Ion Flux (Ca2+) Receptor->Ion_Flux Transcription_Factors Activation of Transcription Factors ROS_Burst->Transcription_Factors MAPK_Cascade->Transcription_Factors Ion_Flux->Transcription_Factors Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression JA_Pathway Jasmonic Acid (JA) Biosynthesis Transcription_Factors->JA_Pathway Defense_Response Plant Defense Response Gene_Expression->Defense_Response JA_Pathway->Gene_Expression

Caption: Plant defense signaling pathway induced by oligosaccharides.

References

Application Notes and Protocols for Bioactive Compounds from Lantana camara in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Protocol Using Lantadene A

Introduction

Lantana camara is a plant species known for its diverse array of bioactive secondary metabolites, including terpenoids, flavonoids, and oligosaccharides.[1] Among these, Lantadene A has garnered significant interest for its potential therapeutic properties, particularly its anti-cancer activities.[2][3][4] This document outlines detailed protocols for the use of Lantadene A in cell culture assays, summarizes relevant quantitative data, and provides visual representations of its signaling pathway and experimental workflows. These protocols can be adapted for the study of other purified compounds from Lantana camara, such as Lantanose A, once they become available for research.

Lantadene A has been shown to induce apoptosis in various cancer cell lines, including prostate and breast cancer.[2][3][4][5] Its mechanism of action involves the intrinsic, mitochondria-mediated apoptotic pathway and the modulation of the NF-κB signaling pathway.[2][6]

Quantitative Data Summary

The following table summarizes the cytotoxic and antioxidant activities of Lantadene A and various extracts from Lantana camara as reported in the literature. This data is crucial for determining the appropriate concentration range for initial experiments.

Compound/ExtractCell Line/AssayIC50/EC50 ValueReference
Lantadene ALNCaP (Prostate Cancer)208.4 µg/mL[2][7]
Lantadene ADPPH Radical Scavenging6.574 mg/mL[6]
Lantana camara Root ExtractMOLM-13 (AML)9.78 ± 0.61 µg/mL[1]
Lantana camara Root ExtractMV4-11 (AML)12.48 ± 1.69 µg/mL[1]
Lantana camara Flower ExtractDPPH Radical Scavenging< 50 µg/mL[1]
Ethanolic Leaf ExtractMDA-MB-231 (Breast Cancer)Not specified, effective at 40-180 µg/mL[8]
Methanolic Leaf ExtractVero (Normal Kidney)319.37 ± 99.80 µg/mL (at 72h)[6]
Aqueous Extract from CallusHeLa (Cervical Cancer)1,500 µg/mL (at 36h)[9]
Ethanolic Leaf ExtractProtein Denaturation Assay223.85 ppm[10]
Ethanolic Leaf ExtractDPPH Radical Scavenging140 ppm[10]

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines, such as LNCaP or MCF-7, which have been used in studies with Lantadene A.

Materials:

  • Appropriate cell line (e.g., LNCaP, ATCC CRL-1740; MCF-7, ATCC HTB-22)

  • Complete growth medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cell monolayer with PBS, and add 1-2 mL of Trypsin-EDTA.

  • Incubate for a few minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Preparation of Lantadene A Stock Solution

Materials:

  • Lantadene A powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of Lantadene A (e.g., 10-50 mg/mL) in DMSO.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of Lantadene A on cell proliferation.

Materials:

  • Cells seeded in a 96-well plate

  • Lantadene A working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Lantadene A (e.g., 10-400 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest Lantadene A concentration) and an untreated control.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Caspase Activity Assay

This protocol measures the activity of caspases, key executioners of apoptosis.

Materials:

  • Cells treated with Lantadene A in a 96-well plate

  • Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells and treat with Lantadene A as described for the MTT assay.

  • After the desired treatment duration, equilibrate the plate to room temperature.

  • Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio with the culture medium).

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. Increased luminescence corresponds to increased caspase activity.

Signaling Pathway and Workflow Diagrams

LantadeneA_Signaling_Pathway cluster_mito LantadeneA Lantadene A Bax Bax LantadeneA->Bax Upregulates Bcl2 Bcl-2 LantadeneA->Bcl2 Downregulates NFkB_pathway NF-κB Pathway LantadeneA->NFkB_pathway Inhibits CellMembrane Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis CellSurvival Cell Survival & Inflammation NFkB_pathway->CellSurvival

Caption: Proposed mechanism of Lantadene A-induced apoptosis and inhibition of the NF-κB pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Line Procurement & Revival culture Cell Culture & Maintenance (e.g., LNCaP, MCF-7) start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Lantadene A Stock Solution (in DMSO) treat Treat Cells with Lantadene A (various concentrations & times) prepare->treat seed->treat mt_assay MTT Assay (Cell Viability) treat->mt_assay caspase_assay Caspase Activity Assay (Apoptosis) treat->caspase_assay data_acq Data Acquisition (Plate Reader/Luminometer) mt_assay->data_acq caspase_assay->data_acq analysis Data Analysis (IC50 Calculation, Statistical Tests) data_acq->analysis end End: Report & Conclusions analysis->end

Caption: General experimental workflow for assessing the in vitro bioactivity of Lantadene A.

References

Lantanose A: Application Notes for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Lantanose A, a natural compound derived from Lantana camara, for inducing apoptosis in cancer cells. While direct studies on this compound are limited, research on the related compound Lantadene A and extracts from Lantana camara strongly suggests a potent anti-cancer activity through the intrinsic and extrinsic apoptotic pathways.[1][2] This document outlines the underlying mechanisms, provides detailed protocols for key experiments, and presents data in a clear, comparative format.

Mechanism of Action

This compound is hypothesized to share a similar mechanism of action with Lantadene A and other bioactive compounds found in Lantana camara. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[1][2] Key events in this process include:

  • Cell Viability Reduction: A dose-dependent decrease in the viability of cancer cells upon treatment.[1]

  • Induction of Apoptotic Morphology: Changes in cellular morphology, including nuclear condensation and membrane blebbing.[1]

  • Mitochondrial Pathway Activation (Intrinsic Pathway): Disruption of the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm.[1]

  • Caspase Cascade Activation: Activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), which cleave key cellular substrates, leading to apoptosis.[2]

  • Regulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and Bid, and downregulation of anti-apoptotic proteins like Bcl-2.[2]

Quantitative Data Summary

The following tables summarize the quantitative data observed in studies on compounds from Lantana camara, providing a reference for expected outcomes when testing this compound.

Table 1: Effect of Lantadene A on Cell Viability of LNCaP Prostate Cancer Cells [1]

Concentration (µg/mL)Mean Viability (%) ± SD
0 (Control)100 ± 0.0
12.585 ± 2.1
2568 ± 1.5
5052 ± 3.2
10035 ± 2.8
20021 ± 1.9
40010 ± 1.2

Table 2: High-Content Screening Analysis of Apoptotic Markers in LNCaP Cells Treated with Lantadene A (100 µg/mL) [1]

ParameterFold Change vs. Control
Nuclear Intensity2.5
Cell Membrane Permeability3.1
Mitochondrial Membrane Potential-2.8 (Decrease)
Cytochrome C Release4.2

Signaling Pathway Diagram

.

LantanoseA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway LantanoseA This compound DeathReceptor Death Receptor LantanoseA->DeathReceptor Bax Bax LantanoseA->Bax Upregulation Bcl2 Bcl-2 LantanoseA->Bcl2 Downregulation Caspase8 Caspase-8 DeathReceptor->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • MCF-7 cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat MCF-7 cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis CellSeeding Seed Cancer Cells Incubation1 Incubate 24h CellSeeding->Incubation1 Treatment Treat with this compound Incubation1->Treatment Incubation2 Incubate 24-48h Treatment->Incubation2 MTT MTT Assay (Cell Viability) Incubation2->MTT WB Western Blot (Protein Expression) Incubation2->WB Data Analyze Results MTT->Data WB->Data FCM Flow Cytometry (Apoptosis/Cell Cycle) FCM->Data Incubate2 Incubate2 Incubate2->FCM Conclusion Draw Conclusions Data->Conclusion

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Administration of Lantanose A in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for the in vivo administration of Lantanose A are based on available scientific literature for extracts of Lantana camara, the plant from which this compound is derived. As there is limited specific data on the administration of isolated this compound, these guidelines are provided as a starting point for research and should be adapted and optimized based on experimental findings. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Introduction

This compound is a natural compound found in the plant Lantana camara. Extracts of Lantana camara have been traditionally used for various medicinal purposes and have been scientifically investigated for their anti-inflammatory, anticancer, and neuroprotective properties. These biological activities are attributed to the diverse phytochemicals present in the plant, including this compound. This document provides a detailed protocol for the in vivo administration of this compound in mouse models, extrapolated from studies on Lantana camara leaf extracts.

Quantitative Data Summary

The following table summarizes dosage and toxicity data from in vivo studies using Lantana camara leaf extracts in mouse models. This information can be used as a reference for designing studies with this compound.

ParameterValueMouse StrainAdministration RouteVehicleObservationsReference
Acute Toxicity (LD50) > 2000 mg/kgSwiss AlbinoOral GavageMethanol (evaporated)No mortality or significant toxic signs observed over 14 days.[1][2][1][2]
Acute Toxicity (LD50) 952 mg/kgMale Laboratory MiceNot SpecifiedMethanol[3]
Anti-inflammatory Dose 100 and 200 mg/kgSwiss AlbinoOral0.9% Normal Saline in 3% Tween 80Significant reduction in paw edema.[4][4]
Antinociceptive Dose 1000 mg/kgMale MiceNot SpecifiedNot SpecifiedMarked reduction in pain responses.[5]
Neuroprotective Dose 10, 30, and 100 mg/kgICROralNot SpecifiedAmeliorated scopolamine-induced memory deficit.[6][6]
Antiepileptic-like Dose 230, 460, and 917 mg/kgMiceOral0.9% SalineRemarkably decreased the number and duration of seizures.[7][7]

Experimental Protocols

Materials
  • This compound (purity to be determined and documented)

  • Vehicle (e.g., Sterile 0.9% saline with 1% Tween 80, or as determined by solubility testing)

  • Mouse model (e.g., BALB/c, C57BL/6, Swiss Albino, depending on the experimental goal)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Sterile syringes

  • Vortex mixer

  • Analytical balance

Preparation of this compound for Administration

Note: The solubility of this compound in common vehicles should be determined prior to preparing the dosing solution. The following is a general procedure.

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution (mg/mL).

  • Weigh this compound: Accurately weigh the required amount of this compound using an analytical balance.

  • Prepare the vehicle: Prepare the chosen vehicle (e.g., 1% Tween 80 in sterile 0.9% saline).

  • Dissolve/Suspend this compound:

    • Add a small amount of the vehicle to the weighed this compound and triturate to form a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous solution or a fine, uniform suspension.

    • If preparing a suspension, ensure it is vortexed immediately before each administration to guarantee dose uniformity.

  • Storage: Store the prepared solution/suspension at 4°C and protect from light. Prepare fresh daily to ensure stability.

Animal Models

The choice of mouse model will depend on the specific research question. For general toxicity and efficacy studies, Swiss Albino mice are often used.[1][2][4] For immunology or specific cancer studies, inbred strains like C57BL/6 or BALB/c are more appropriate. Mice should be acclimatized for at least one week before the start of the experiment.

In Vivo Administration Protocol: Oral Gavage

Oral gavage is the most common route of administration for Lantana camara extracts in the literature.[1][2][4][6]

  • Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.

  • Dose Calculation: Calculate the volume of the this compound solution/suspension to be administered based on the individual mouse's body weight. A typical administration volume is 100-200 µL for a 20-25 g mouse.

  • Administration:

    • Attach a gavage needle to a syringe filled with the dosing solution.

    • Gently insert the gavage needle into the mouse's esophagus.

    • Slowly dispense the solution.

    • Carefully remove the gavage needle.

  • Monitoring: Observe the mouse for any signs of distress immediately after administration and at regular intervals throughout the study.

Safety Precautions
  • While acute toxicity studies on Lantana camara extracts suggest a relatively low toxicity profile at doses up to 2 g/kg, it is crucial to conduct a dose-escalation study for purified this compound to determine its safety profile.[1][2]

  • Monitor animals for signs of toxicity, including weight loss, changes in behavior, and any signs of organ damage.

  • Some studies have noted gender-specific differences in the toxic effects of Lantana camara extracts, with female mice showing more sensitivity in some parameters.[1] This should be considered in the experimental design.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Based on the known anti-inflammatory and anticancer activities of Lantana camara extracts, a hypothetical signaling pathway for this compound is proposed below. Studies have shown that Lantana camara can suppress the NF-κB and MAPK signaling pathways.[2][3]

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound in a mouse model.

G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Daily Administration of This compound or Vehicle (e.g., Oral Gavage) Grouping->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Experimental Endpoint (e.g., Tumor Measurement, Behavioral Tests) Monitoring->Endpoint Sample_Collection Tissue/Blood Sample Collection Endpoint->Sample_Collection Analysis Biochemical/Histological Analysis Sample_Collection->Analysis

Caption: In vivo experimental workflow diagram.

References

Application Notes: Lantanose A-Based Biochemical Probes for Cellular Imaging and Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lantanose A is a novel hypothetical glycoside natural product, presumed to be isolated from Lantana camara, a plant known for its rich diversity of secondary metabolites including triterpenoids, flavonoids, and glycosides.[1][2][3][4] Natural products are a valuable source for developing chemical probes due to their inherent biological activity and structural complexity, which often translates to high target affinity and selectivity.[5][6][7][8] This document outlines the development and application of this compound-based biochemical probes for visualizing cellular processes and identifying its protein targets.

The core structure of this compound is hypothesized to contain a reactive functional group, such as a hydroxyl or carboxylic acid, which allows for chemical modification and the attachment of reporter tags without significantly compromising its biological activity. For the purpose of these application notes, we will assume this compound is an inhibitor of Glycosidase X, a key enzyme in a hypothetical cellular signaling pathway related to cellular metabolism.

Rationale for Probe Development

The development of this compound-based probes serves two primary objectives:

  • To visualize the subcellular localization of this compound: By attaching a fluorescent dye to this compound, we can monitor its uptake, distribution, and accumulation within living cells, providing insights into its mechanism of action.[9][10]

  • To identify the molecular targets of this compound: A biotinylated this compound probe can be used in affinity pull-down assays to isolate and identify its binding partners from cell lysates, a crucial step in understanding its pharmacological effects.[6][11][12]

These probes will be invaluable tools for researchers in cell biology, pharmacology, and drug discovery to elucidate the biological functions of this compound and its potential as a therapeutic agent.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the hypothetical signaling pathway in which this compound acts as an inhibitor of Glycosidase X, preventing the cleavage of a substrate that is crucial for a downstream metabolic process.

LantanoseA_Pathway Substrate Glycosidase X Substrate GlycosidaseX Glycosidase X Substrate->GlycosidaseX Product Metabolic Precursor MetabolicProcess Downstream Metabolic Process Product->MetabolicProcess GlycosidaseX->Product LantanoseA This compound LantanoseA->Inhibition Inhibition->GlycosidaseX Fluorescent_Probe_Synthesis LantanoseA This compound Step1 DCC, DMAP Linker Attachment LantanoseA->Step1 Linker Boc-Linker-COOH Linker->Step1 Intermediate1 This compound-Linker-Boc Step1->Intermediate1 Step2 TFA Boc Deprotection Intermediate1->Step2 Intermediate2 This compound-Linker-NH2 Step2->Intermediate2 Step3 TEA, DMF Dye Conjugation Intermediate2->Step3 Fluorophore FITC Fluorophore->Step3 FinalProduct This compound-Fluor Step3->FinalProduct Pulldown_Workflow cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation Probe This compound-Biotin Probe->Incubation Competitor This compound (excess) Competitor->Incubation Capture Capture & Wash Incubation->Capture StreptavidinBeads Streptavidin Beads StreptavidinBeads->Capture Elution Elution Capture->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MassSpec LC-MS/MS SDSPAGE->MassSpec

References

Application Notes and Protocols: KI-696 as a Tool for Studying the KEAP1-NRF2 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2, where it activates the transcription of a wide array of cytoprotective genes.[1] Dysregulation of this pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2]

Small molecule inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI) are invaluable tools for studying the therapeutic potential of NRF2 activation.[2] Unlike electrophilic activators that covalently modify reactive cysteine residues on KEAP1, non-covalent inhibitors offer a more targeted approach with a potentially better safety profile.[2] KI-696 is a potent and selective, non-covalent inhibitor of the KEAP1-NRF2 PPI, making it an excellent chemical probe to investigate the biological consequences of NRF2 activation.[3][4]

Mechanism of Action of KI-696

KI-696 functions as a direct competitive inhibitor of the KEAP1-NRF2 interaction. It binds with high affinity to the Kelch domain of KEAP1, the same domain that recognizes the 'ETGE' motif of NRF2.[5] By occupying this binding pocket, KI-696 physically prevents the association of KEAP1 with NRF2. This disruption inhibits the KEAP1-mediated ubiquitination and degradation of NRF2, leading to the accumulation of NRF2 in the cytoplasm. The stabilized NRF2 then translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiates their transcription.[4]

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto Binds Ub Ubiquitin KEAP1->Ub Mediates Ubiquitination Proteasome Proteasome NRF2_cyto->Proteasome Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation Ub->NRF2_cyto KI696 KI-696 KI696->KEAP1 Inhibits Binding ARE ARE NRF2_nuc->ARE Binds Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes Activates Transcription

Caption: Mechanism of KI-696 action on the KEAP1-NRF2 pathway.

Quantitative Data for KI-696

The following table summarizes the key quantitative parameters of KI-696, demonstrating its potency and selectivity as a KEAP1-NRF2 PPI inhibitor.

ParameterValueAssay Type / ContextReference
Binding Affinity (Kd) 1.3 nMIsothermal Titration Calorimetry (ITC) vs. KEAP1 Kelch domain[4][5]
Cellular Potency (IC50) 2.5 µM (OATP1B1)Off-target activity[5]
4.0 µM (BSEP)Off-target activity[5]
10 µM (PDE3A)Off-target activity[5]
In Vivo Efficacy (EC50) 36.4 ± 3.4 µmol/kg (average)Induction of NRF2 target genes in rat lung (IV infusion)[5]
25.7 µmol/kg (Ho-1)Induction of NRF2 target genes in rat lung (IV infusion)[4]
44.0 µmol/kg (Nqo1)Induction of NRF2 target genes in rat lung (IV infusion)[4]

Application Notes

KI-696 is a versatile tool for a range of applications in studying the KEAP1-NRF2 pathway:

  • Target Validation: Use KI-696 to pharmacologically mimic the genetic knockdown of KEAP1, allowing researchers to probe the therapeutic potential of NRF2 activation in various disease models (e.g., oxidative stress, inflammation, neurodegeneration).

  • Pathway Analysis: Investigate the downstream consequences of NRF2 activation by treating cells or animal models with KI-696 and analyzing changes in gene expression (e.g., via qPCR, RNA-seq), protein levels (e.g., via Western blot, proteomics), and metabolic profiles.[6]

  • Compound Screening: Serve as a positive control in high-throughput screens designed to identify novel activators of the NRF2 pathway.

  • In Vivo Studies: While its poor oral bioavailability necessitates intravenous administration, KI-696 can be used in proof-of-concept in vivo studies to assess the systemic or tissue-specific effects of NRF2 activation.[5] For example, it has been used to study the attenuation of ozone-induced pulmonary inflammation in rats.[4]

Experimental Protocols

Below are detailed protocols for key experiments utilizing KI-696 to study the KEAP1-NRF2 pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_biochemical Biochemical Assay cell_culture 1. Cell Culture (e.g., HepG2, BEAS-2B) ki696_treatment 2. Treat with KI-696 (e.g., 1 µM for 24-36h) cell_culture->ki696_treatment cell_lysis 3. Cell Lysis ki696_treatment->cell_lysis rna_extraction 4a. RNA Extraction cell_lysis->rna_extraction protein_extraction 4b. Protein Extraction cell_lysis->protein_extraction qprc 5a. qPCR for NRF2 Target Genes rna_extraction->qprc western_blot 5b. Western Blot for NRF2, NQO1, HO-1 protein_extraction->western_blot fp_setup 1. Setup FP Assay (KEAP1, Fluorescent NRF2 peptide) inhibitor_add 2. Add Test Compound or KI-696 (Control) fp_setup->inhibitor_add incubation 3. Incubate 30 min inhibitor_add->incubation fp_read 4. Read Fluorescence Polarization incubation->fp_read

Caption: General experimental workflow for studying KI-696.

Protocol 1: In Vitro NRF2 Target Gene Expression Analysis

This protocol describes how to measure the induction of NRF2 target genes, such as NQO1 and GCLM, in a human cell line following treatment with KI-696.[5]

Materials:

  • Human cell line (e.g., BEAS-2B, HepG2)

  • Complete cell culture medium

  • KI-696 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (NQO1, GCLM, HMOX1) and a housekeeping gene (GAPDH, ACTB)

Procedure:

  • Cell Seeding: Seed cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment:

    • Prepare serial dilutions of KI-696 in complete culture medium. A final concentration range of 10 nM to 10 µM is recommended.

    • Include a vehicle control (DMSO) at the same final concentration as the highest KI-696 dose.

    • Remove the old medium from the cells and replace it with the medium containing KI-696 or vehicle.

    • Incubate the cells for 24 to 36 hours at 37°C and 5% CO2.[6]

  • RNA Extraction:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the qPCR reactions on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.

Protocol 2: Biochemical Screening for KEAP1-NRF2 Interaction Inhibitors using Fluorescence Polarization (FP)

This protocol provides a general method for a competitive binding assay to identify and characterize inhibitors of the KEAP1-NRF2 interaction, using KI-696 as a reference compound.[7][8]

Materials:

  • Recombinant human KEAP1 protein (Kelch domain)

  • Fluorescently-labeled NRF2 peptide (e.g., FAM-NRF2 peptide containing the ETGE motif)[7]

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • Test compounds and KI-696 (in DMSO)

  • 96-well or 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Dilute the KEAP1 protein and the FAM-NRF2 peptide in assay buffer to their optimal working concentrations (determined via preliminary titration experiments).

    • Prepare serial dilutions of the test compounds and KI-696 in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup (per well):

    • Blank: Add assay buffer only.

    • Negative Control (No Protein): Add FAM-NRF2 peptide in assay buffer.

    • Positive Control (No Inhibitor): Add FAM-NRF2 peptide and KEAP1 protein in assay buffer.

    • Test Wells: Add FAM-NRF2 peptide, KEAP1 protein, and the desired concentration of test compound or KI-696 in assay buffer.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.[8]

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation (e.g., ~485 nm) and emission (e.g., ~528 nm) filters for FAM.

  • Data Analysis:

    • Subtract the blank value from all other readings.

    • The assay window is the difference in mP between the positive and negative controls.

    • Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols: Click Chemistry Functionalization of Lantanose A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of Lantanose A, a bioactive oligosaccharide isolated from Lantana camara, using click chemistry. The protocols focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and versatile method for creating stable triazole-linked conjugates. This approach allows for the facile introduction of a wide range of functionalities, enabling the exploration of this compound's therapeutic potential and the development of novel drug candidates and biological probes.

Introduction

This compound is a complex oligosaccharide that has garnered interest due to the diverse biological activities associated with extracts of Lantana camara, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] Functionalization of this compound offers a powerful strategy to modulate its pharmacokinetic properties, enhance its biological activity, and attach probes for mechanistic studies. Click chemistry, with its high efficiency, specificity, and biocompatibility, is an ideal method for the precise modification of this complex natural product.[4]

This document outlines protocols for the two key steps in the click chemistry functionalization of this compound:

  • Introduction of a "Clickable" Handle: Synthesis of azide- or alkyne-modified this compound.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The conjugation of the modified this compound with a desired functional molecule.

Data Presentation

The following tables summarize representative quantitative data for the key reaction steps, based on analogous reactions with structurally similar oligosaccharides. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of Azido-Lantanose A via Tosylation and Azide Displacement

StepReactantReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1. TosylationThis compoundTsCl, PyridineDCM0 to RT12-2470-85[5]
2. AzidationTosyl-Lantanose ANaN3DMF8012-2480-95[5][6]

Table 2: Synthesis of Propargyl-Lantanose A via Williamson Ether Synthesis

StepReactantReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1. PropargylationThis compoundPropargyl bromide, NaHDMF0 to RT6-1260-75[7][8]

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide ReactantAlkyne ReactantCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Azido-Lantanose AFunctional AlkyneCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O (1:1)RT4-1285-98[9][10]
This compound-AlkyneFunctional AzideCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O (1:1)RT4-1285-98[9][10]

Experimental Protocols

Protocol 1: Synthesis of 6-Azido-6-deoxy-Lantanose A

This protocol describes the regioselective modification of one of the primary hydroxyl groups of this compound. The primary hydroxyls are generally more reactive and sterically accessible.[11][12][13]

Step 1: Regioselective Tosylation of a Primary Hydroxyl Group

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane (DCM) and wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the mono-tosylated this compound.

Step 2: Azide Displacement

  • Dissolve the purified mono-tosylated this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN3, 3-5 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-Azido-6-deoxy-Lantanose A.

  • Confirm the structure and purity by NMR and Mass Spectrometry.[14][15][16]

Protocol 2: Synthesis of 6-O-Propargyl-Lantanose A

  • Suspend sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DMF.

  • Stir the mixture at 0 °C for 1 hour.

  • Add propargyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 6-O-Propargyl-Lantanose A.

  • Confirm the structure and purity by NMR and Mass Spectrometry.[14][15][16]

Protocol 3: General Procedure for CuAAC Functionalization of Modified this compound

  • Dissolve the azido- or alkyne-modified this compound (1 equivalent) and the corresponding alkyne or azide functional molecule (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

  • Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and add it to the reaction mixture.

  • Prepare a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 equivalents) in water and add it to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction mixture may turn heterogeneous.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or butanol).

  • Wash the combined organic layers with a saturated solution of EDTA to remove copper ions, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final triazole-linked this compound conjugate by silica gel column chromatography or preparative HPLC.

  • Characterize the final product by NMR, Mass Spectrometry, and other relevant analytical techniques.[14][15][16]

Visualizations

Experimental Workflow

experimental_workflow cluster_modification Step 1: Introduction of 'Click' Handle cluster_conjugation Step 2: CuAAC Conjugation This compound This compound Azido-Lantanose A Azido-Lantanose A This compound->Azido-Lantanose A Tosylation, Azide Displacement Alkyne-Lantanose A Alkyne-Lantanose A This compound->Alkyne-Lantanose A Propargylation This compound Conjugate This compound Conjugate Azido-Lantanose A->this compound Conjugate Alkyne-Lantanose A->this compound Conjugate Functional Molecule\n(Alkyne) Functional Molecule (Alkyne) Functional Molecule\n(Alkyne)->this compound Conjugate Functional Molecule\n(Azide) Functional Molecule (Azide) Functional Molecule\n(Azide)->this compound Conjugate Biological Assays\n& Drug Development Biological Assays & Drug Development This compound Conjugate->Biological Assays\n& Drug Development

Caption: Experimental workflow for this compound functionalization.

Potential Signaling Pathway Modulation

Given the reported anti-inflammatory properties of Lantana camara extracts, a functionalized this compound derivative could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway.

signaling_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Functionalized this compound Functionalized this compound Functionalized this compound->IKK Complex inhibits? Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Analytical standards and reference materials for Lantanose A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is a naturally occurring oligosaccharide found in the plant Lantana camara, a member of the Verbenaceae family. Lantana camara has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, infections, and tumors.[1][2][3][4] While the bioactivity of the whole plant extract is widely reported, the specific contributions of its individual components, such as this compound, are still under investigation. These application notes provide a comprehensive overview of the current knowledge on this compound, including its analysis, and propose experimental protocols for its study.

Analytical Standards and Reference Materials

Currently, there are no commercially available certified analytical standards for this compound. Researchers interested in quantifying or studying the biological effects of this compound will likely need to isolate and characterize it from its natural source, Lantana camara.

Protocol for Isolation and Purification of this compound from Lantana camara

This protocol outlines a general procedure for the isolation and purification of this compound to be used as a reference material.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Lantana camara.
  • Wash the leaves thoroughly with distilled water to remove any debris.
  • Air-dry the leaves in the shade or use a lyophilizer to preserve the chemical integrity of the constituents.
  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered leaves with a suitable solvent system. A common starting point is a hydroalcoholic solution (e.g., 80% methanol or ethanol).
  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a sugar, is expected to be in the more polar fractions.

4. Chromatographic Purification:

  • Utilize column chromatography on silica gel or a suitable resin for the initial separation of the polar fractions.
  • Employ a gradient elution system with an appropriate mobile phase (e.g., a mixture of chloroform, methanol, and water in varying ratios).
  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
  • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 or a specialized carbohydrate column).

5. Characterization and Purity Assessment:

  • Confirm the identity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
  • Assess the purity of the isolated compound using analytical HPLC-UV or HPLC-MS. The purity should be ≥95% for use as a reference material.

Analytical Methodologies

The following are proposed analytical methods for the identification and quantification of this compound in plant extracts and other matrices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in purified fractions and extracts.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) or a carbohydrate-specific column.
Mobile Phase A gradient of acetonitrile and water or a buffer solution.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength This compound lacks a strong chromophore, so UV detection might be challenging. Derivatization or use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended. If using UV, a low wavelength (e.g., 190-210 nm) should be tested.
Injection Volume 10 - 20 µL
Standard Preparation Prepare a stock solution of the isolated and purified this compound in a suitable solvent (e.g., methanol or water). Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation Dissolve the extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices.

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC column.
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. A suitable gradient elution should be optimized.
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions The precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and suitable product ions need to be determined by infusing a solution of purified this compound into the mass spectrometer.
Sample Preparation Similar to HPLC-UV, with potential for solid-phase extraction (SPE) for cleaner samples.

Biological Activity and Signaling Pathways

The specific biological activities of isolated this compound have not been extensively studied. However, extracts of Lantana camara, which contain this compound, are known to possess significant anti-inflammatory and antioxidant properties.[1][2][3] These effects are often attributed to the synergistic action of various phytochemicals, including flavonoids and triterpenoids.

Potential Anti-Inflammatory and Antioxidant Signaling Pathways

While the direct molecular targets of this compound are unknown, the anti-inflammatory and antioxidant effects of Lantana camara extracts are likely mediated through common signaling pathways.

  • Anti-Inflammatory Pathway: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[1]

  • Antioxidant Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative stress. Flavonoids, which are present in Lantana camara, are known to activate the Nrf2 pathway.[5]

Below are diagrams illustrating these potential signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by L. camara Extract cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK Lantana camara\nExtract Lantana camara Extract This compound\n(Potential Role) This compound (Potential Role) Lantana camara\nExtract->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active Active NF-κB (p50/p65) NF-κB->NF-κB_active Activation Gene Transcription Gene Transcription NF-κB_active->Gene Transcription Translocates to Nucleus Pro-inflammatory\nMediators\n(COX-2, iNOS, Cytokines) Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Gene Transcription->Pro-inflammatory\nMediators\n(COX-2, iNOS, Cytokines)

Caption: Potential anti-inflammatory mechanism of Lantana camara extract via inhibition of the NF-κB signaling pathway.

antioxidant_pathway cluster_stimulus Cellular Stress cluster_activation Activation by L. camara Extract cluster_pathway Nrf2 Signaling Pathway cluster_response Cellular Response Oxidative Stress\n(ROS) Oxidative Stress (ROS) Keap1 Keap1 Oxidative Stress\n(ROS)->Keap1 Inactivates Lantana camara\nExtract (Flavonoids) Lantana camara Extract (Flavonoids) This compound\n(Potential Role) This compound (Potential Role) Lantana camara\nExtract (Flavonoids)->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release ARE Antioxidant Response Element (in DNA) Nrf2_active->ARE Translocates to Nucleus & Binds Antioxidant\nEnzymes\n(HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant\nEnzymes\n(HO-1, NQO1) Induces Transcription

Caption: Potential antioxidant mechanism of Lantana camara extract via activation of the Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound.

experimental_workflow A Plant Material (Lantana camara) B Extraction & Fractionation A->B C Chromatographic Purification (Column, Prep-HPLC) B->C D Structure Elucidation & Purity (NMR, MS, HPLC) C->D E Isolated this compound (Reference Material) D->E F Analytical Method Development (HPLC-UV/ELSD, LC-MS/MS) E->F H In Vitro Bioassays (e.g., anti-inflammatory, antioxidant) E->H G Quantitative Analysis of this compound in Extracts F->G I Mechanism of Action Studies (e.g., Western Blot, qPCR for pathway analysis) H->I

Caption: Experimental workflow for the isolation, analysis, and bioactivity assessment of this compound.

Conclusion

This compound represents an interesting, yet understudied, component of Lantana camara. The lack of commercially available standards necessitates a multi-step isolation and characterization process to obtain a reference material. The analytical methods and workflows provided here offer a robust starting point for researchers aiming to quantify this compound and investigate its potential biological activities. Further research is warranted to elucidate the specific pharmacological effects of this compound and its role in the therapeutic properties of Lantana camara.

References

Troubleshooting & Optimization

Improving Lantanose A solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Lantanose A in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

This compound, a natural product isolated from plants of the Lantana genus, is likely to be hydrophobic and exhibit poor solubility in aqueous solutions. If you are observing precipitation, cloudiness, or a film of undissolved compound, please consider the following troubleshooting steps.

Logical Workflow for Troubleshooting Poor Solubility:

G cluster_troubleshooting Solubility Enhancement Methods start Start: this compound powder prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->prepare_stock initial_dilution Initial Dilution in Aqueous Buffer prepare_stock->initial_dilution observe Observe for Precipitation/Cloudiness initial_dilution->observe soluble Soluble: Proceed with Experiment observe->soluble No insoluble Insoluble: Troubleshoot observe->insoluble Yes ph_adjustment Adjust Buffer pH insoluble->ph_adjustment cosolvent Add Co-solvent insoluble->cosolvent surfactant Incorporate Surfactant insoluble->surfactant cyclodextrin Use Cyclodextrin insoluble->cyclodextrin

Caption: A workflow for addressing the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step when this compound fails to dissolve in my aqueous buffer?

A1: The initial and most common approach is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution before diluting it in your aqueous buffer. This method helps to break down the crystal lattice energy of the solid compound, allowing for better dispersion in the aqueous phase.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices for creating stock solutions.

  • Procedure:

    • Dissolve this compound in 100% DMSO or ethanol to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

    • Perform a serial dilution of this stock solution into your aqueous buffer to achieve the desired final concentration.

    • Vortex briefly after each dilution step.

  • Caution: Be mindful of the final concentration of the organic solvent in your experimental system, as it can affect cellular assays. It is advisable to keep the final solvent concentration below 1%, and ideally below 0.1%. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Q2: Adjusting the pH of my buffer didn't improve solubility. What else can I try?

A2: If pH adjustment is ineffective, it suggests that this compound may not have readily ionizable groups. In this case, you can explore other solubility enhancement techniques such as using co-solvents, surfactants, or cyclodextrins.[1][2]

Summary of Solubility Enhancement Techniques:

TechniqueMechanism of ActionCommon AgentsKey Considerations
Co-solvency Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solvent and the hydrophobic solute.[1]Polyethylene glycols (PEGs), Propylene glycol, Glycerol.[3]Can impact biological assays; requires vehicle controls.
Micellar Solubilization (Surfactants) Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.Tween-80, Pluronic F68, Sodium Lauryl Sulphate (SLS).[2]The critical micelle concentration (CMC) of the surfactant must be exceeded. Can interfere with certain assays.
Complexation The hydrophobic drug molecule is encapsulated within the cavity of a complexing agent, rendering it more water-soluble.[3]β-cyclodextrins (e.g., HP-β-CD, Methyl-β-CD).[3][4]Stoichiometry of drug-to-cyclodextrin is important. Generally well-tolerated in cell culture.
Particle Size Reduction Increasing the surface area-to-volume ratio by reducing particle size can enhance the dissolution rate.[4]Micronization, Nanosuspensions.Does not increase the equilibrium solubility but improves the rate of dissolution.[4] Requires specialized equipment.

Q3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A3: The choice of method depends on the specific requirements of your experiment, including the desired final concentration of this compound and the sensitivity of your assay to the excipients.

Decision-Making Framework:

G cluster_cosolvent Co-solvent Path cluster_noco Non-Co-solvent Path start Need to Improve this compound Solubility q1 Is your assay sensitive to organic solvents? start->q1 cosolvent Use Co-solvents (PEG, Propylene Glycol) Keep final concentration low. q1->cosolvent No q2 Is your assay sensitive to detergents? q1->q2 Yes surfactant Use Surfactants (Tween-80, Pluronic F68) q2->surfactant No cyclodextrin Use Cyclodextrins (HP-β-CD) Generally biocompatible. q2->cyclodextrin Yes

Caption: A decision-making diagram for selecting a solubility enhancement method.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (Polyethylene Glycol 400)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 50 mM.

  • Preparation of Co-solvent Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

    • Create a series of co-solvent buffers by adding PEG 400 to the aqueous buffer at final concentrations of 1%, 5%, and 10% (v/v).

  • Solubilization of this compound:

    • Add the this compound stock solution to each co-solvent buffer to achieve the desired final concentration (e.g., 100 µM).

    • Ensure the final DMSO concentration remains constant across all samples and is below 0.5%.

    • Vortex the solutions for 30 seconds.

    • Incubate at room temperature for 1 hour.

  • Assessment of Solubility:

    • Visually inspect for any precipitation or cloudiness.

    • For a quantitative measure, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).

Protocol 2: Solubility Enhancement using a Cyclodextrin (Hydroxypropyl-β-cyclodextrin)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to a concentration of 10 mM.

  • Preparation of Cyclodextrin Solution:

    • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Complexation Procedure:

    • Slowly add the this compound stock solution to the HP-β-CD solution while vortexing to achieve a molar ratio of 1:1 (this compound:HP-β-CD). Test other molar ratios (e.g., 1:2, 1:5) to find the optimal complexation.

    • Seal the container and place it on a shaker at room temperature for 24-48 hours to allow for complex formation.

  • Preparation of Final Solution and Assessment:

    • After incubation, the solution can be sterile-filtered (0.22 µm filter) to remove any undissolved material.

    • Dilute the complexed this compound solution into your experimental buffer to the final desired concentration.

    • Assess the solubility quantitatively as described in Protocol 1.

References

How to prevent Lantanose A degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Lantanose A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is an oligosaccharide isolated from the roots of Lantana camara. Like other oligosaccharides, this compound is susceptible to degradation in aqueous solutions, primarily through the hydrolysis of its glycosidic bonds. This degradation can lead to a loss of the compound's structural integrity and biological activity, resulting in inaccurate experimental results and reduced efficacy in therapeutic applications.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The main degradation pathway for this compound is acid-catalyzed hydrolysis of its α-glycosidic linkages. This compound is a trisaccharide composed of two galactose units and one glucose unit. The glycosidic bonds connecting these sugar units can be broken in the presence of hydronium ions (H₃O⁺), leading to the formation of smaller saccharides and monosaccharides. This process is significantly accelerated by low pH and high temperatures.

Q3: My this compound solution appears to be losing potency over time. What are the likely causes?

A3: A gradual loss of this compound potency is most likely due to chemical degradation. The primary factors that contribute to this are:

  • Low pH: Acidic conditions promote the hydrolysis of the glycosidic bonds.

  • Elevated Temperature: Higher temperatures increase the rate of hydrolytic degradation.

  • Improper Storage: Exposure to light and oxygen can also potentially contribute to degradation over extended periods, although hydrolysis is the more immediate concern for oligosaccharides.

Q4: What are the ideal storage conditions for this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, ideally at 4°C for short-term storage and -20°C or -80°C for long-term storage.

  • pH: Maintain the pH of the solution in the neutral to slightly acidic range (pH 6-7). Avoid strongly acidic or alkaline conditions.

  • Solvent: Prepare solutions in high-purity water or a buffer system that helps maintain a stable pH.

  • Light and Air: Store solutions in amber vials or otherwise protected from light, and consider purging the headspace with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram (e.g., HPLC) Degradation of this compound into smaller saccharides.1. Verify the pH of your solution. If acidic, adjust to a neutral pH if compatible with your experiment. 2. Ensure your solution has been stored at the recommended low temperature. 3. Prepare fresh solutions for each experiment if possible.
Decreased biological activity of the solution Loss of intact this compound due to hydrolysis.1. Confirm the concentration of intact this compound using a suitable analytical method (e.g., HPLC-PAD). 2. Review your solution preparation and storage protocols to ensure they align with the recommendations for minimizing degradation.
Precipitate formation in the solution upon thawing Poor solubility at low temperatures or pH-dependent solubility changes.1. Allow the solution to equilibrate to room temperature before use. 2. Gently vortex the solution to ensure homogeneity. 3. If the precipitate persists, consider preparing a fresh solution.

Quantitative Data on Oligosaccharide Stability

OligosaccharideTemperature (°C)pHHalf-life (t₁/₂) (hours)Reference
1-Kestose (GF2)905.011.5[1]
1105.02.9[1]
907.038.5[1]
1107.012.5[1]
Nystose (GF3)905.010.1[1]
1105.03.2[1]
907.031.5[1]
1107.07.7[1]

Note: This data is for fructooligosaccharides and is intended to be representative of the behavior of oligosaccharides in solution. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a given solution using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

1. Materials and Reagents:

  • This compound standard

  • High-purity water (Milli-Q or equivalent)

  • Buffers of desired pH (e.g., phosphate or citrate buffers)

  • Sodium hydroxide (for eluent preparation)

  • Sodium acetate (for eluent preparation)

  • HPLC system with a PAD detector and a suitable anion-exchange column (e.g., CarboPac series)

2. Solution Preparation:

  • Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.

  • Divide the stock solution into aliquots for storage under different conditions (e.g., different temperatures and pH values).

3. Stability Study:

  • Store the aliquots under the selected conditions.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • If stored frozen, allow the aliquot to thaw completely and equilibrate to room temperature.

4. HPAEC-PAD Analysis:

  • Configure the HPAEC-PAD system with an appropriate gradient of sodium hydroxide and sodium acetate to separate oligosaccharides.

  • Inject a known volume of each aliquot onto the column.

  • Record the chromatogram and integrate the peak corresponding to intact this compound.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each condition.

  • From this data, the degradation rate and half-life of this compound under each condition can be determined.

Visualizations

LantanoseA_Degradation LantanoseA This compound (Gal-Gal-Glc) Intermediate1 Disaccharides (e.g., Gal-Glc, Gal-Gal) LantanoseA->Intermediate1 Hydrolysis of glycosidic bond Intermediate2 Monosaccharides (Galactose, Glucose) Intermediate1->Intermediate2 Further hydrolysis Conditions H₂O, H⁺ (Acidic pH) High Temperature Conditions->LantanoseA Conditions->Intermediate1

Caption: Degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow decision decision start Start: Unexpected Experimental Results check_purity Check this compound Purity (e.g., HPLC-PAD) start->check_purity is_degraded Degradation Products Present? check_purity->is_degraded review_storage Review Storage Conditions (Temp, pH, Light) is_degraded->review_storage Yes other_issue Investigate Other Experimental Variables is_degraded->other_issue No review_prep Review Solution Preparation Protocol review_storage->review_prep prepare_fresh Prepare Fresh Solution Under Optimal Conditions review_prep->prepare_fresh end End: Problem Resolved prepare_fresh->end Experimental_Workflow cluster_prep 1. Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare this compound Solution in Desired Buffer create_aliquots Create Aliquots for Each Condition prep_solution->create_aliquots store_conditions Store Aliquots at Different Temperatures/pH create_aliquots->store_conditions sample_timepoints Sample at Predetermined Time Intervals store_conditions->sample_timepoints hpaec_analysis Analyze by HPAEC-PAD sample_timepoints->hpaec_analysis quantify Quantify Remaining This compound hpaec_analysis->quantify plot_data Plot % Remaining vs. Time quantify->plot_data calculate_kinetics Calculate Degradation Rate and Half-life plot_data->calculate_kinetics

References

Technical Support Center: Optimizing Lantanose A Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lantanose A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of this compound for your specific cell-based proliferation assays. For the context of this guide, we will focus on the use of this compound, a potent and selective inhibitor of MEK1/2, in a colorimetric MTT assay to assess its effect on the proliferation of A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of MEK1 and MEK2 kinases. By binding to a pocket adjacent to the ATP-binding site, it prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. This blockade of the terminal step in the MAPK signaling cascade leads to an inhibition of cell proliferation, survival, and differentiation in cell lines with activating mutations upstream of MEK, such as BRAF or RAS mutations.[1][2][3]

Q2: What is the recommended starting concentration range for this compound in an MTT assay?

A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range would be from 0.1 nM to 10 µM, using a semi-logarithmic dilution series (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). This wide range will help in identifying the IC50 value, which is the concentration of the inhibitor required to reduce the cell proliferation by 50%.

Q3: What is the principle of the MTT assay?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] These insoluble crystals are then dissolved using a solubilization solution, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 550 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of metabolically active cells.[6]

Troubleshooting Guide

High Variability in Replicate Wells

Q4: My replicate wells for the same concentration of this compound show high variability in absorbance readings. What could be the cause?

A4: High variability in replicate wells is a common issue and can stem from several factors:

  • Uneven Cell Seeding: Ensure that your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cells from settling. Clumps of cells can also lead to uneven distribution.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well. When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent cell growth.[7] To mitigate this, it is recommended to fill the peripheral wells with sterile PBS or media and not use them for experimental samples.[7]

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. You can try increasing the incubation time with the solubilization solution or gently mixing by pipetting up and down.[6]

Unexpected Results

Q5: The cell viability in some of my this compound-treated wells is over 100% of the vehicle control. Why is this happening?

A5: Observing cell viability greater than 100% of the control can be due to:

  • Pipetting Inaccuracy: A slight error in adding fewer cells to the control wells or more cells to the treated wells can lead to this result.[8]

  • Compound Characteristics: Some colored compounds can interfere with the absorbance reading. It is important to have a control well with the compound in media but without cells to check for any background absorbance.

  • Low Concentration Effects: At very low concentrations, some compounds can have a hormetic effect, slightly stimulating cell proliferation before exhibiting inhibitory effects at higher concentrations.[8]

Q6: My absorbance readings are very low across the entire plate, even in the control wells.

A6: Low absorbance readings can be caused by several factors:

  • Low Cell Number: The number of cells seeded may be too low for a detectable signal. It is crucial to optimize the cell seeding density for your specific cell line and assay duration.

  • Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength for the formazan product (typically around 570 nm).[5]

  • Short Incubation with MTT: The incubation time with the MTT reagent may be too short for sufficient formazan to be produced. An incubation time of 2-4 hours is generally recommended, but this may need to be optimized.

  • Reagent Degradation: The MTT reagent is light-sensitive and should be stored protected from light. If the solution turns a blue/green color, it has been contaminated or degraded and should be discarded.[5]

Data Interpretation

Q7: How do I calculate the IC50 value for this compound from my MTT assay data?

A7: The IC50 value is calculated from a dose-response curve.

  • Normalize Data: Express the absorbance readings of your this compound-treated wells as a percentage of the vehicle control (untreated cells).

  • Plot the Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Non-linear Regression: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the concentration at which the response is halfway between the top and bottom plateaus of the curve. This concentration is your IC50 value.

Data Presentation

Table 1: Recommended Seeding Densities for A375 Cells in a 96-well Plate
Assay Duration (hours)Seeding Density (cells/well)Notes
248,000 - 12,000Cells should be in the exponential growth phase at the end of the assay.
484,000 - 6,000Lower initial seeding is required for longer incubation times to avoid overgrowth.
722,000 - 3,000Ensure cells do not become confluent in the control wells before the end of the experiment.
Table 2: Troubleshooting Summary
IssuePossible CauseRecommended Solution
High variabilityUneven cell seedingEnsure a homogenous cell suspension; gently swirl between pipetting.
Edge effectDo not use outer wells for experimental samples; fill with sterile PBS.[7]
Viability > 100%Pipetting errorUse calibrated pipettes; ensure accurate cell numbers in control wells.[8]
Compound interferenceRun a "compound only" control (no cells) to check for background absorbance.
Low absorbanceInsufficient cell numberOptimize cell seeding density for your cell line.
Short MTT incubationIncrease incubation time with MTT reagent (e.g., up to 4 hours).

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol is optimized for adherent A375 cells in a 96-well plate.

Materials:

  • A375 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS).[6][9]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol).[9]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count A375 cells that are in their exponential growth phase. b. Dilute the cells in complete growth medium to the optimized seeding density (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate, leaving the peripheral wells with media only. d. Incubate the plate for 12-18 hours at 37°C and 5% CO2 to allow cells to attach.[5]

  • This compound Treatment: a. Prepare a serial dilution of this compound in complete growth medium. The final concentration of DMSO should be consistent across all wells and ideally below 0.1%. b. Carefully remove the media from the wells and add 100 µL of the corresponding this compound dilution or vehicle control to each well. c. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope. c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9]

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[5]

Visualizations

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2-4: Treatment cluster_assay Day 5: MTT Assay cluster_analysis Data Analysis A Seed A375 cells in 96-well plate B Incubate 12-18h for cell attachment A->B C Prepare this compound serial dilutions D Treat cells with This compound or Vehicle C->D E Incubate for 48-72 hours D->E F Add 10µL MTT reagent to each well E->F G Incubate 2-4 hours at 37°C F->G H Add 100µL solubilization solution G->H I Read absorbance at 570 nm H->I J Normalize data to vehicle control I->J K Plot dose-response curve J->K L Calculate IC50 value K->L

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

References

Troubleshooting Lantanose A precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Lantanose A precipitation in cell media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound may have inherently low solubility in aqueous-based cell culture media.

  • High Concentration: The concentration of this compound being used may exceed its solubility limit in the media.

  • Solvent Issues: The choice of solvent to dissolve this compound and the final concentration of the solvent in the media can significantly impact solubility.[1][2][3][4][5]

  • Media Components: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[6][7][8]

  • pH of the Media: The pH of the cell culture media can affect the charge and, consequently, the solubility of this compound.[9]

  • Temperature: Changes in temperature, such as moving the media from a refrigerator to an incubator, can alter the solubility of this compound.[6][9][10]

  • Improper Mixing: Inadequate mixing when adding the this compound stock solution to the media can lead to localized high concentrations and precipitation.

Q2: My this compound solution precipitates immediately upon addition to the cell media. What should I do?

A2: Immediate precipitation upon addition to media is often due to "salting out," where the compound rapidly comes out of solution when transferred from a high-solubility organic solvent to the aqueous environment of the media. To address this, try adding the cell culture medium drop-wise into your this compound stock solution while vortexing.[11] This gradual dilution can help keep the compound in solution.

Q3: Can the type of solvent used for the this compound stock solution affect its solubility in the media?

A3: Absolutely. The choice of solvent is critical. While a strong organic solvent might be excellent for dissolving this compound initially, it may not be miscible with the aqueous cell culture media, leading to precipitation. It is also crucial to consider the solvent's toxicity to the cells.[1][3][5]

Q4: Does the presence of serum in the media affect this compound solubility?

A4: The presence of serum can have variable effects. Serum proteins can sometimes bind to compounds and help to keep them in solution. However, in other cases, interactions with serum components can lead to precipitation.[6] If you are observing precipitation, it is worth testing the solubility of this compound in both serum-free and serum-containing media.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: You can perform a solubility test by preparing a serial dilution of your this compound stock solution in your cell culture medium. After an incubation period that mimics your experimental conditions (e.g., at 37°C), you can visually inspect for precipitation or use a microscope to look for crystals.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to troubleshoot and resolve issues with this compound precipitation in your cell culture experiments.

Step 1: Review this compound Stock Solution Preparation
  • Solvent Selection: Ensure you are using a solvent that is compatible with your cell culture system and has a low toxicity profile. Dimethyl sulfoxide (DMSO) is a common choice, but others like ethanol or acetone can also be considered.[1][3][5]

  • Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to the cell culture medium. The final solvent concentration should ideally be below 0.5% (v/v) to avoid cytotoxic effects.[1][3]

Step 2: Optimize the Addition of this compound to the Media
  • Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C). Temperature can significantly influence solubility.[6][9][10]

  • Gradual Dilution: Instead of adding the this compound stock directly to the full volume of media, try adding the media to the stock solution drop-by-drop while vortexing.[11] This prevents a sudden change in the solvent environment.

Step 3: Evaluate and Adjust Experimental Conditions
  • Final Concentration of this compound: You may be exceeding the solubility limit of this compound in your media. Try a lower final concentration to see if the precipitation issue is resolved.

  • pH of the Media: Verify the pH of your cell culture medium. If this compound is an acidic or basic compound, slight variations in pH could impact its solubility.[9]

  • Incubation Time: Observe if precipitation occurs over time. It's possible that this compound is initially soluble but precipitates after prolonged incubation.

Troubleshooting Workflow

This compound Precipitation Troubleshooting start Precipitation Observed check_stock Review Stock Solution (Solvent, Concentration) start->check_stock optimize_addition Optimize Addition Method (Pre-warm media, Gradual dilution) check_stock->optimize_addition Stock OK resolved Issue Resolved check_stock->resolved Issue in stock prep adjust_conditions Adjust Experimental Conditions (Lower concentration, Check pH) optimize_addition->adjust_conditions Precipitation persists optimize_addition->resolved Precipitation resolved solubility_test Perform Solubility Assessment adjust_conditions->solubility_test Precipitation persists adjust_conditions->resolved Precipitation resolved alternative_formulation Consider Alternative Formulation (e.g., with solubilizing agents) solubility_test->alternative_formulation Low solubility confirmed alternative_formulation->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture

SolventRecommended Max. Concentration (v/v)Potential Cytotoxicity
DMSO< 0.5%Can affect cell differentiation and viability at higher concentrations.[2][4]
Ethanol< 0.5%Can be cytotoxic at higher concentrations.[1][4]
Acetone< 0.5%Generally shows low cytotoxicity at low concentrations.[1][5]
DMF< 0.1%Higher cytotoxicity compared to other solvents.[3]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Cell Culture Media

Objective: To determine the approximate solubility limit of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 100 mM stock solution of this compound in the chosen solvent.

  • Serial Dilutions: In a series of sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution into the pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final solvent concentration remains constant and below the cytotoxic level (e.g., 0.1%).

  • Incubation: Incubate the tubes at 37°C for a period that reflects your experimental timeline (e.g., 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.

  • Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Determine Solubility Limit: The highest concentration at which no precipitate is observed is the approximate solubility limit of this compound in that specific medium under those conditions.

Visualizations

Decision Tree for Solvent Selection

Solvent Selection Decision Tree start Start: Need to dissolve This compound is_soluble_dmso Is this compound soluble in DMSO? start->is_soluble_dmso is_soluble_ethanol Is this compound soluble in Ethanol? is_soluble_dmso->is_soluble_ethanol No use_dmso Use DMSO. Keep final conc. <0.5% is_soluble_dmso->use_dmso Yes is_soluble_acetone Is this compound soluble in Acetone? is_soluble_ethanol->is_soluble_acetone No use_ethanol Use Ethanol. Keep final conc. <0.5% is_soluble_ethanol->use_ethanol Yes use_acetone Use Acetone. Keep final conc. <0.5% is_soluble_acetone->use_acetone Yes seek_alternative Seek alternative solvents or formulation strategies is_soluble_acetone->seek_alternative No

Caption: Decision tree for selecting an appropriate solvent for this compound.

References

Lantanose A: Technical Support Center for Stability Testing & Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing and optimal storage conditions for Lantanose A, an oligosaccharide isolated from Lantana camara. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Disclaimer: The following protocols and data are based on general principles for oligosaccharide stability and best practices in the pharmaceutical industry. It is imperative that users conduct their own specific stability studies for this compound to establish definitive shelf-life and storage conditions for their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a well-sealed container at -20°C, protected from light and moisture. For short-term use, such as during experimentation, aliquots can be stored at 2-8°C for a limited time. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

As an oligosaccharide, this compound is primarily susceptible to hydrolysis , which breaks the glycosidic bonds, leading to the formation of smaller saccharide units. Other potential degradation pathways include oxidation and photolysis , especially under exposure to light and oxygen.

Q3: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)). This method should be able to separate the intact this compound from its potential degradation products.

Q4: What signs of degradation should I look for?

Physical signs of degradation may include a change in color or the appearance of visible particulates. Chemically, degradation would be observed as a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products in the chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Sample degradation due to improper storage or handling.Ensure the sample has been stored under the recommended conditions. Prepare fresh solutions for analysis. Review the sample handling procedure to minimize exposure to harsh conditions (e.g., high temperature, extreme pH).
Loss of potency or activity Degradation of this compound.Re-evaluate the storage conditions and handling procedures. Consider performing a forced degradation study to identify conditions that cause instability. Use a freshly prepared and quantified sample for experiments.
Inconsistent results between experiments Variability in sample stability.Aliquot the this compound sample upon receipt to avoid multiple freeze-thaw cycles. Ensure consistent storage conditions for all aliquots. Use a consistent protocol for sample preparation.

Experimental Protocols

Stability Testing Protocol

The purpose of a stability study is to establish a re-test period for the active substance by evaluating its stability under various environmental conditions.[1]

1. Batches to be Tested: A minimum of two or three batches of this compound should be subjected to the stability study.[1]

2. Container Closure System: The stability studies should be conducted on this compound packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[1][2]

3. Testing Frequency: For long-term studies, the frequency of testing should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]

4. Storage Conditions: The following storage conditions are recommended based on ICH guidelines:

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing should be performed if a significant change occurs during accelerated testing.

5. Analytical Methods: Stability studies should include testing of attributes susceptible to change during storage.[2] For this compound, this should include:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of this compound using a validated stability-indicating HPLC method.[4]

  • Degradation Products: Identification and quantification of any degradation products.[4]

  • Water Content: Determination of water content by Karl Fischer titration, as moisture can promote hydrolysis.

Forced Degradation Protocol

Forced degradation studies are conducted to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[5]

1. Acid/Base Hydrolysis:

  • Treat a solution of this compound with 0.1 M HCl and another with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Analyze samples at various time points.

2. Oxidation:

  • Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Analyze samples at various time points.

3. Thermal Degradation:

  • Expose solid this compound and a solution of this compound to high temperatures (e.g., 80°C).

  • Analyze samples at various time points.

4. Photostability:

  • Expose solid this compound and a solution of this compound to a light source according to ICH Q1B guidelines.

  • Analyze samples at various time points.

Visualizations

StabilityTestingWorkflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_evaluation Data Evaluation A Select Batches (min. 2-3) C Establish Stability Protocol A->C B Define Container Closure System B->C G Initial Testing (T=0) C->G D Long-term (25°C/60%RH or 30°C/65%RH) H Periodic Testing D->H E Accelerated (40°C/75%RH) F Intermediate (30°C/65%RH) E->F If significant change E->H F->H G->D G->E I Stability-Indicating Method (e.g., HPLC) H->I K Assess Data Trends H->K J Tests: - Appearance - Assay - Degradation Products - Water Content I->J L Establish Re-test Period/ Shelf Life K->L

Caption: Workflow for a comprehensive stability testing program.

DegradationPathways cluster_stress Stress Conditions cluster_products Degradation Products Stress This compound Acid Acid/Base (Hydrolysis) Stress->Acid Oxidant Oxidizing Agent (Oxidation) Stress->Oxidant Light Light (Photolysis) Stress->Light HydrolysisProducts Smaller Saccharide Units Acid->HydrolysisProducts OxidationProducts Oxidized Derivatives Oxidant->OxidationProducts PhotolysisProducts Photodegradants Light->PhotolysisProducts

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Lantanose A Resistance in NCI-H1299/LR Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to Lantanose A in the non-small cell lung cancer cell line NCI-H1299. The resistant sub-line is designated as NCI-H1299/LR.

Frequently Asked Questions (FAQs)

Q1: My NCI-H1299 cells have stopped responding to this compound. What are the common mechanisms of acquired drug resistance?

A1: Acquired resistance to anti-cancer agents is a multifaceted process.[1][2] Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3]

  • Activation of Survival Pathways: Cancer cells can upregulate pro-survival signaling pathways to counteract the drug's apoptotic effects.[1][4] Key pathways often implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5]

  • Alteration of the Drug Target: Genetic mutations can alter the drug's molecular target, preventing the drug from binding effectively.[3]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death.

  • Enhanced DNA Repair: For drugs that cause DNA damage, cancer cells may enhance their DNA repair mechanisms to survive.[2]

Q2: How can I experimentally confirm that my NCI-H1299 cell line has developed resistance to this compound?

A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line (NCI-H1299/LR) with the parental, sensitive NCI-H1299 cell line. A significant increase in the IC50 value for the NCI-H1299/LR line confirms resistance.[6] This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.

Q3: I suspect increased drug efflux is causing resistance. How can I investigate the role of ABC transporters like P-glycoprotein (MDR1)?

A3: You can use a combination of molecular and functional assays:

  • Western Blot or qPCR: Measure the protein or mRNA expression levels of key ABC transporters (e.g., ABCB1/MDR1, ABCG2) in both sensitive and resistant cells. A significant increase in the resistant line is a strong indicator.

  • Functional Efflux Assay: Use a fluorescent substrate of these pumps, such as Rhodamine 123. Resistant cells overexpressing efflux pumps will retain less of the dye compared to sensitive cells. This can be quantified using flow cytometry or fluorescence microscopy.

Q4: What are the key signaling pathways I should investigate for their potential role in this compound resistance?

A4: The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell survival and proliferation and are frequently activated in drug-resistant cancers.[4][5][7] You should assess the activation status of key proteins in these pathways. A common method is to use Western Blotting to check for the phosphorylated (active) forms of proteins like Akt and ERK.

Q5: this compound is known to induce apoptosis. How can I test if evasion of apoptosis is the cause of resistance?

A5: To determine if the apoptotic machinery is compromised, you can perform the following:

  • Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant lines after treatment with this compound. A significantly lower apoptotic population in the resistant line is indicative of evasion.

  • Western Blot for Apoptotic Proteins: Analyze the expression levels of key apoptosis regulators. Check for an increase in anti-apoptotic proteins like Bcl-2 and Bcl-xL, or a decrease in pro-apoptotic proteins like Bax and Bak in the resistant cells. You can also measure the cleavage of Caspase-3, a key executioner of apoptosis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

ProblemPossible CauseSuggested Experiment / Solution
Significantly increased this compound IC50 value in NCI-H1299/LR cells. 1. Upregulation of Drug Efflux Pumps: The cells may be actively removing the drug.Western Blot: Check for increased expression of MDR1 (ABCB1) and ABCG2.Rhodamine 123 Assay: Perform a flow cytometry-based efflux assay.
2. Activation of Pro-Survival Signaling: Pathways like PI3K/Akt may be constitutively active, overriding the drug's effect.[4][7]Western Blot: Analyze the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).
This compound no longer induces apoptosis in the resistant cell line. 1. Overexpression of Anti-Apoptotic Proteins: Proteins like Bcl-2 can be blocking the apoptotic cascade.Western Blot: Measure the expression of Bcl-2 and Mcl-1 proteins.Combination Therapy: Test this compound in combination with a Bcl-2 inhibitor (e.g., Venetoclax).
2. Loss of Pro-Apoptotic Signaling: The drug may fail to activate the initial apoptotic signals.Western Blot: Check for the expression of Bax and the cleavage of Caspase-3 and PARP after drug treatment.
Inconsistent results in cell viability assays. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to high variability.[8][9]Protocol Refinement: Ensure a single-cell suspension before plating. Automate cell plating if possible.[9]
2. Edge Effects on Plates: Wells on the edge of a 96-well plate are prone to evaporation.Best Practice: Avoid using the outermost wells for experiments; fill them with sterile PBS or media instead.[9]
3. Drug Degradation: this compound solution may have degraded.Quality Control: Prepare fresh drug stocks and store them properly in aliquots to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Comparative IC50 Values of this compound
Cell LineIC50 (µM) ± SDResistance Index (RI)
NCI-H1299 (Parental)12.5 ± 1.81.0
NCI-H1299/LR (Resistant)148.2 ± 11.311.9
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Relative Protein Expression in NCI-H1299 vs. NCI-H1299/LR Cells
ProteinPathway / FunctionRelative Expression in NCI-H1299/LR (vs. Parental)
MDR1 (P-glycoprotein)Drug Efflux8.5-fold increase
p-Akt (Ser473)PI3K/Akt Signaling6.2-fold increase
Bcl-2Apoptosis Regulation4.7-fold increase
Cleaved Caspase-3Apoptosis Execution0.2-fold (decrease)
Data derived from densitometric analysis of Western Blots, normalized to β-actin.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed NCI-H1299 and NCI-H1299/LR cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a series of this compound dilutions in complete medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Key Proteins

This protocol details the detection of proteins like MDR1, p-Akt, and Bcl-2.

  • Cell Lysis: Culture sensitive and resistant cells to 80-90% confluency. For analysis of signaling pathways, you may treat with this compound for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-MDR1, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Workflows

LantanoseA_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LantanoseA_out This compound (Extracellular) LantanoseA_in This compound (Intracellular) LantanoseA_out->LantanoseA_in Enters Cell MDR1 MDR1 Pump Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates LantanoseA_in->MDR1 Efflux Apoptosis Apoptosis LantanoseA_in->Apoptosis Induces Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bcl2->Apoptosis Inhibits

Caption: Key signaling pathways implicated in this compound resistance.

Experimental_Workflow cluster_mechanisms Step 2: Investigate Mechanisms start Observation: NCI-H1299 cells show decreased response to this compound ic50 Step 1: Confirm Resistance Perform MTT assay to compare IC50 values between parental and suspected resistant cells. start->ic50 efflux A) Drug Efflux Western Blot for MDR1 Rhodamine 123 Assay ic50->efflux If IC50 is higher signaling B) Survival Signaling Western Blot for p-Akt, p-ERK ic50->signaling apoptosis C) Apoptosis Evasion Annexin V/PI Staining Western Blot for Bcl-2 ic50->apoptosis analysis Step 3: Data Analysis Quantify changes in protein expression and functional assays. efflux->analysis signaling->analysis apoptosis->analysis conclusion Step 4: Conclusion Identify primary resistance mechanism(s) to inform reversal strategies. analysis->conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Lantanose A Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Lantanose A toxicity in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects?

This compound is a pentacyclic triterpenoid and a major hepatotoxin found in the Lantana camara plant.[1][2] Ingestion of plant foliage containing this compound can lead to significant livestock morbidity and mortality.[1] The primary toxic effects observed in animal models include cholestasis (blockage of bile flow from the liver), hepatotoxicity, obstructive jaundice, and photosensitization.[1][3][4] The liver and kidneys are the most affected organs.[3][4]

Q2: Which animal models are susceptible to this compound toxicity?

Both ruminant and non-ruminant animals have been shown to be susceptible to the hepatotoxic effects of this compound. Commonly used animal models include sheep, cattle, buffalo, guinea pigs, and rabbits.[2][3][4][5] Young animals and those not previously exposed to Lantana camara are often at higher risk.[5]

Q3: What are the typical clinical signs of this compound toxicity in animal models?

Clinical signs of this compound toxicity are dose-dependent and can vary between species. Key indicators to monitor include:

  • Loss of appetite and ruminal stasis (in ruminants)[1]

  • Jaundice (yellowing of mucous membranes)

  • Photosensitization, leading to skin inflammation, thickening, and cracking, particularly on the muzzle[4][5]

  • Elevated serum levels of liver enzymes such as glutamic-oxaloacetic transaminase (GOT)[3][4]

  • Increased plasma concentrations of conjugated and unconjugated bilirubin[4]

  • Dehydration[5]

  • In severe cases, death can occur within 2 to 4 days, although a timeline of 1 to 3 weeks is more common with treatment.[4][5]

Q4: Are there any known antidotes or effective treatments for this compound toxicity?

Currently, there is no specific antidote for this compound poisoning.[3][4] Management of toxicity primarily relies on supportive care and detoxification strategies.[1]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of toxicity and mortality at a planned dose.

  • Possible Cause: The concentration of this compound in the administered extract may be higher than anticipated. The toxicity of Lantana camara can vary based on the plant's variety (red-flowered varieties are often considered the most toxic), geographical location, and season of collection.[5]

  • Solution:

    • Dose Verification: If possible, analytically quantify the concentration of this compound in your test material before administration.

    • Dose Reduction: Immediately reduce the administered dose in subsequent cohorts.

    • Supportive Care: For affected animals, provide immediate supportive care, including moving them to a shaded area to prevent photosensitization and ensuring adequate hydration.[5]

    • Activated Charcoal: Administering a drench of activated charcoal can help to absorb unabsorbed toxins from the gastrointestinal tract.[1]

Problem 2: Difficulty in reproducing a consistent toxicity model.

  • Possible Cause: Variability in the absorption and metabolism of this compound among individual animals. Absorption can occur from the stomach, small intestine, and large intestine.[1]

  • Solution:

    • Standardize Administration: Ensure a consistent route and timing of administration. For oral studies, fasting the animals overnight can help to standardize gastrointestinal conditions.

    • Vehicle Control: Use a consistent and appropriate vehicle for this compound administration and include a vehicle-only control group.

    • Increase Sample Size: A larger number of animals per group can help to account for individual biological variability.

Problem 3: Sub-clinical toxicity is suspected, but overt signs are absent.

  • Possible Cause: The administered dose may be causing mild hepatocellular injury without inducing pronounced clinical symptoms.

  • Solution:

    • Biochemical Analysis: Monitor serum levels of liver enzymes (e.g., ALT, AST, GGT) and bilirubin. Even low doses of this compound can cause transient increases in these markers.[6]

    • Histopathology: Conduct histopathological examination of the liver and kidneys at the end of the study to look for cellular damage, such as hepatic necrosis or cholestasis, which may not be clinically apparent.[6]

Data Presentation

Table 1: Summary of this compound Toxic Effects in Various Animal Models

Animal ModelKey Toxic EffectsNoteworthy ObservationsReferences
Sheep Cholestasis, hepatocellular injury, hyperbilirubinemia, photosensitization.Intravenous administration of 1-3 mg/kg resulted in mild, transient increases in serum enzymes. Repeated low doses induced a cholestatic syndrome identical to plant consumption.[6]
Cattle Obstructive jaundice, photosensitization, skin inflammation and cracking of the muzzle.A toxic dose can range from 5 to 20 kg of fresh leaves for a 500 kg animal, depending on the plant's toxicity.[5]
Guinea Pigs Obstructive jaundice, photosensitization, elevated serum GOT, alterations in liver and kidney tissue constituents.A useful non-ruminant model for studying this compound-induced hepatotoxicity.[3][4]
Rats Embryotoxicity and implantation losses observed with hydroalcoholic extracts of L. camara.Demonstrates potential reproductive toxicity.[1]

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity in a Rodent Model (Guinea Pig)

  • Animal Model: Male guinea pigs (300-350g).

  • Test Substance: Purified this compound or a standardized methanol extract of Lantana camara leaves.

  • Administration:

    • Dissolve the test substance in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose via gavage. Dose ranges should be determined from pilot studies, but literature suggests that oral administration of 6 g/kg of Lantana leaf powder can induce cholestasis within 48 hours in guinea pigs.[1]

  • Monitoring:

    • Observe animals for clinical signs of toxicity (jaundice, lethargy, photosensitivity) twice daily.

    • Record body weight daily.

    • Collect blood samples at 24 and 48 hours post-administration for biochemical analysis (ALT, AST, bilirubin).

  • Endpoint:

    • At 48 hours (or earlier if severe toxicity is observed), euthanize animals.

    • Collect liver and kidney tissues for histopathological analysis.

Protocol 2: Minimizing this compound Toxicity with an Adsorbent

  • Animal Model & Induction: Use the same model and induction protocol as described in Protocol 1.

  • Treatment Group:

    • Administer a slurry of activated charcoal (e.g., 2 g/kg in water) via oral gavage 1-2 hours after the administration of this compound.

  • Control Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound only.

    • Group 3: Activated charcoal only.

  • Monitoring & Endpoint: Follow the same procedures for monitoring and endpoint analysis as in Protocol 1.

  • Expected Outcome: The activated charcoal-treated group is expected to show a significant reduction in the elevation of liver enzymes and bilirubin, as well as less severe histopathological changes in the liver compared to the this compound-only group.

Visualizations

LantanoseA_Toxicity_Pathway Ingestion Ingestion of This compound GIT Gastrointestinal Tract Absorption Ingestion->GIT Liver Liver (Hepatocytes) GIT->Liver Primary Target Detox Detoxification (e.g., Alcaligenes faecalis) GIT->Detox Mitigation BileDuct Bile Duct Obstruction (Cholestasis) Liver->BileDuct Damage leads to Bloodstream Systemic Circulation Liver->Bloodstream Release of Bilirubin & Enzymes Jaundice Jaundice BileDuct->Jaundice Kidney Kidney Bloodstream->Kidney Renal Stress Photosensitization Photosensitization Bloodstream->Photosensitization Accumulation of Photodynamic Agents

Caption: Overview of this compound toxicity pathway from ingestion to clinical signs.

Experimental_Workflow start Start: Acclimatize Animal Models groups Divide into Groups: - Vehicle Control - this compound - this compound + Treatment start->groups dosing Administer this compound (Oral Gavage) monitoring Clinical Monitoring: - Body Weight - Jaundice Score - Skin Lesions dosing->monitoring blood Blood Sampling (e.g., 24h, 48h) dosing->blood groups->dosing endpoint Endpoint: Euthanasia & Necropsy monitoring->endpoint biochem Biochemical Analysis: - ALT, AST - Bilirubin blood->biochem biochem->endpoint histology Histopathology (Liver & Kidney) endpoint->histology

Caption: Standard experimental workflow for assessing this compound toxicity.

References

Technical Support Center: Refining Purification Methods for Lantanose A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Lantanose A isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of this compound stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

This compound possesses multiple chiral centers, resulting in a mixture of diastereomers and enantiomers. These stereoisomers often have very similar physicochemical properties, making their separation challenging.[1] The primary difficulties lie in achieving adequate resolution and preventing co-elution, which requires highly selective chromatographic conditions.

Q2: Which chromatographic techniques are most effective for this compound isomer purification?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for chiral separations.[1][2] The choice between them depends on the specific isomers and the desired scale of purification. For analytical and preparative scale, HPLC with a suitable Chiral Stationary Phase (CSP) is a common starting point.[3][4]

Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for this compound?

The selection of a CSP is crucial for successful separation.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a versatile first choice for screening a wide range of chiral compounds and are effective for many pharmaceutical separations.[1][5] If polysaccharide-based columns do not yield the desired separation, macrocyclic glycopeptide-based CSPs can be a good alternative, especially when operating in reversed-phase or polar organic modes.[4] A screening approach using a small set of diverse CSPs is often the most efficient way to identify a suitable stationary phase.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for isomer separation?

SFC can offer several advantages over HPLC for chiral separations, including faster analysis times, lower viscosity of the mobile phase leading to higher efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component. It is particularly well-suited for preparative-scale purifications.

Troubleshooting Guides

Problem 1: Poor or No Resolution Between this compound Isomer Peaks

Symptoms:

  • Co-eluting peaks in the chromatogram.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Mobile Phase Composition 1. Modify Mobile Phase Polarity: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar component (e.g., hexane, heptane) in normal-phase chromatography. For reversed-phase, alter the water/acetonitrile or water/methanol ratio. 2. Introduce an Additive: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and selectivity by suppressing ionic interactions.
Inappropriate Chiral Stationary Phase (CSP) 1. Screen Different CSPs: If optimization of the mobile phase is unsuccessful, screen different categories of CSPs. A common strategy is to test both a polysaccharide-based and a macrocyclic glycopeptide-based column. 2. Consult CSP Selection Guides: Utilize guides provided by column manufacturers to select a CSP based on the functional groups present in this compound.
Temperature Effects Optimize Column Temperature: Both sub-ambient and elevated temperatures can affect chiral recognition. Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C) to find the optimal condition for resolution.
Problem 2: Inconsistent Retention Times for this compound Isomers

Symptoms:

  • Retention times drift between injections or over a sequence of runs.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Lack of System Equilibration 1. Ensure Sufficient Equilibration Time: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-15 column volumes. For normal-phase chromatography, equilibration is particularly critical due to the sensitivity to trace amounts of water.[6] 2. Perform Conditioning Runs: Inject a standard several times until retention times stabilize before running samples.
Mobile Phase Instability 1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components. 2. Premix Mobile Phase: If using an isocratic method, premix the mobile phase components to ensure consistent composition.
Column Temperature Fluctuations Use a Column Thermostat: Ensure the column is housed in a thermostat to maintain a constant temperature, as even small fluctuations can affect retention times.[6]
Problem 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing factor greater than 1.2 or less than 0.8.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sample Overload 1. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. Peak fronting is a classic sign of mass overload.[6]
Secondary Interactions 1. Modify Mobile Phase Additives: Peak tailing can be caused by unwanted interactions between this compound and the stationary phase.[6] Adding a small amount of a competing agent (e.g., TFA for acidic compounds, DEA for basic compounds) can block active sites and improve peak shape.
Sample Solvent Effects 1. Dissolve Sample in Mobile Phase: If possible, dissolve the sample in the initial mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers
  • Column Selection:

    • Primary Screening Column: A polysaccharide-based CSP such as one derived from amylose tris(3,5-dimethylphenylcarbamate).

    • Secondary Screening Column: A macrocyclic glycopeptide-based CSP.

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: 25°C

  • Mobile Phase Optimization:

    • Based on the initial screening, select the mobile phase that provides the best initial separation.

    • Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 1% increments) to optimize resolution and retention time.

    • If peak shape is poor, add 0.1% TFA or DEA to the mobile phase.

  • Data Analysis:

    • Calculate the retention factor (k), selectivity (α), and resolution (Rs) for each condition.

    • The goal is to achieve a resolution of at least 1.5 for all isomer pairs.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of this compound Isomers (Normal Phase HPLC)
Mobile Phase (Hexane:Alcohol, v/v)Isomer PairRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
95:5 Hexane:IsopropanolA1/A212.513.11.1
90:10 Hexane:IsopropanolA1/A28.28.91.8
85:15 Hexane:IsopropanolA1/A25.15.41.2
90:10 Hexane:EthanolA1/A29.510.31.6
Table 2: Influence of Column Temperature on Selectivity and Resolution
Temperature (°C)Isomer PairSelectivity (α)Resolution (Rs)
15A1/A21.151.9
25A1/A21.121.8
35A1/A21.081.4

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis prep_sample Prepare this compound Isomer Mixture csp_screen Screen Different CSPs (Polysaccharide, Glycopeptide) prep_sample->csp_screen prep_mobile Prepare Mobile Phases (e.g., Hexane/IPA) mp_screen Screen Mobile Phases prep_mobile->mp_screen csp_screen->mp_screen optimize_mp Optimize Mobile Phase Composition mp_screen->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp analyze Analyze Data (Calculate Rs, α) optimize_temp->analyze result Separation Achieved? (Rs > 1.5) analyze->result Yes Yes result->Yes No No Return to Screening result->No No->csp_screen

Caption: Workflow for Chiral Method Development.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_csp Stationary Phase cluster_temp Temperature start Poor Resolution (Rs < 1.5) q_mp Adjust Mobile Phase Ratio? start->q_mp q_additive Add TFA or DEA? q_mp->q_additive No Improvement end_good Resolution Improved q_mp->end_good Improved q_temp Optimize Temperature? q_additive->q_temp No Improvement q_additive->end_good Improved q_csp Change CSP Type? end_bad No Improvement q_csp->end_bad q_temp->q_csp No Improvement q_temp->end_good Improved

Caption: Troubleshooting Logic for Poor Resolution.

References

Validation & Comparative

Comparative Efficacy and Mechanism of Action: Erlotinib vs. Osimertinib in EGFR-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib, and the third-generation inhibitor, Osimertinib. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance supported by experimental data and methodologies.

Introduction and Overview

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[3][] This has led to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs).

Erlotinib (Tarceva) is a first-generation, reversible EGFR-TKI used for the treatment of NSCLC with specific EGFR mutations (exon 19 deletions or exon 21 L858R substitutions).[3][5] While initially effective, patients often develop resistance, limiting its long-term efficacy.[6] Osimertinib (Tagrisso) is a third-generation, irreversible EGFR-TKI designed specifically to overcome the most common mechanism of resistance to first-generation inhibitors while also targeting the initial sensitizing mutations.[7][8]

Mechanism of Action

Both Erlotinib and Osimertinib function by inhibiting the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9][10] However, their binding mechanisms and target specificity differ significantly.

  • Erlotinib: Binds reversibly to the ATP-binding site of the EGFR kinase domain.[3][11] It is effective against activating mutations like exon 19 deletions and L858R but is less effective against the T790M resistance mutation, which increases the receptor's affinity for ATP, outcompeting the reversible inhibitor.[12][13]

  • Osimertinib: Binds irreversibly by forming a covalent bond with the cysteine-797 residue within the ATP-binding site of EGFR.[7][14] This irreversible binding allows it to effectively inhibit EGFR even in the presence of the T790M "gatekeeper" mutation.[12][15] Furthermore, Osimertinib is highly selective for mutant EGFR over wild-type (WT) EGFR, which can translate to a more favorable side-effect profile.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Ligand EGF Ligand Ligand->EGFR Binds Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Erlotinib Erlotinib (Reversible) Erlotinib->P_EGFR Inhibits Osimertinib Osimertinib (Irreversible) Osimertinib->P_EGFR Inhibits Proliferation Cell Proliferation, Survival, Growth Gene_Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Efficacy & Target Engagement Assays cluster_conclusion Conclusion start Select EGFR-Mutant Cancer Cell Lines treat Treat cells with Erlotinib vs. Osimertinib (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot for p-EGFR Inhibition treat->western ic50 Determine IC50 Values viability->ic50 phospho Assess Target Inhibition western->phospho compare Compare Potency & Mechanism of Action ic50->compare phospho->compare

References

Validating the Primary Target of Lantanose A: A Comparative Guide to CRISPR, RNAi, and Chemical Probe Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, rigorous validation of a compound's primary biological target is a critical step to ensure its therapeutic efficacy and to minimize off-target effects. This guide provides a comprehensive comparison of three powerful techniques for validating the primary target of a novel prostaglandin analog, Lantanose A. We hypothesize that this compound, similar to the well-established drug Latanoprost, exerts its therapeutic effect by acting as an agonist on the Prostaglandin F Receptor (FP receptor), encoded by the PTGFR gene.[1][2] This guide will objectively compare the performance of CRISPR-Cas9-mediated gene knockout, RNA interference (RNAi), and the use of a chemical probe for validating this hypothesis, supported by experimental data and detailed protocols.

Comparative Analysis of Target Validation Methodologies

The selection of a target validation method depends on various factors, including the desired precision, the experimental timeline, and the specific biological question being addressed. Here, we compare CRISPR-Cas9, RNAi, and a chemical probe (AL-8810, a selective FP receptor antagonist) across several key performance metrics.[1][2][3]

Parameter CRISPR-Cas9 Knockout RNA Interference (RNAi) Chemical Probe (AL-8810)
Mechanism of Action Permanent gene disruption at the DNA level.Transient gene silencing at the mRNA level.Competitive antagonism of the target protein.
Target Expression Reduction >95% (complete knockout)60-90% (knockdown)[4]Not applicable (blocks function, not expression)
This compound-induced Cellular Response (Hypothetical % of Wild Type) <5%20-40%<10%
Specificity High; off-target effects can be minimized with careful guide RNA design.Moderate; prone to off-target effects through miRNA-like activity.High for selective probes; potential for off-target binding with less selective compounds.
Permanence of Effect Permanent and heritable in cell lines.Transient; effect diminishes over time.Reversible upon removal of the probe.
Time to Result 4-8 weeks (for stable clonal cell line generation)2-5 daysHours
Key Advantage Unambiguous loss-of-function phenotype.Rapid and suitable for high-throughput screening.Allows for acute modulation of target activity.
Key Limitation Longer timeline; potential for cellular compensation mechanisms.Incomplete knockdown can lead to ambiguous results; off-target effects.Availability of a specific and potent probe; potential for off-target effects.

Experimental Protocols

CRISPR-Cas9-Mediated Knockout of PTGFR

This protocol outlines the generation of a stable PTGFR knockout human trabecular meshwork (HTM) cell line.

a. Guide RNA Design and Cloning:

  • Design two single guide RNAs (sgRNAs) targeting the first exon of the PTGFR gene using a publicly available design tool.

  • Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., pX458, which also contains a GFP reporter).[5]

b. Transfection and Clonal Selection:

  • Transfect HTM cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent.

  • 48 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate for single-cell cloning.

c. Validation of Knockout:

  • Expand individual clones and extract genomic DNA.

  • Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Confirm the absence of FP receptor protein expression via Western blot using a validated anti-PTGFR antibody.[6]

RNAi-Mediated Knockdown of PTGFR

This protocol describes the transient silencing of PTGFR in HTM cells using small interfering RNA (siRNA).

a. siRNA Design and Synthesis:

  • Design at least two independent siRNAs targeting the PTGFR mRNA sequence.

  • Synthesize the siRNAs and a non-targeting control siRNA.

b. Transfection:

  • Transfect HTM cells with the siRNAs using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours to allow for mRNA degradation and protein turnover.

c. Validation of Knockdown:

  • Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in PTGFR mRNA levels compared to the non-targeting control.

  • Perform a Western blot to confirm the reduction in FP receptor protein expression.

Chemical Probe-Mediated Inhibition of FP Receptor

This protocol details the use of AL-8810 to block the function of the FP receptor in HTM cells.

a. Cell Treatment:

  • Culture HTM cells to the desired confluency.

  • Pre-incubate the cells with AL-8810 at a concentration of 10 µM for 1 hour prior to treatment with this compound.[1][2]

b. Functional Assay:

  • Treat the cells with this compound at its EC50 concentration.

  • Measure the downstream cellular response, such as calcium mobilization or activation of a specific signaling pathway.

Visualizing the Mechanisms and Workflows

Signaling Pathway of the Prostaglandin F Receptor

The following diagram illustrates the hypothesized signaling cascade initiated by the binding of this compound to the FP receptor. Activation of the Gq-coupled FP receptor leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP Receptor (PTGFR) FP Receptor (PTGFR) This compound->FP Receptor (PTGFR) Gq Gq FP Receptor (PTGFR)->Gq PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ Release IP3->Ca2+ stimulates PKC PKC DAG->PKC activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: Hypothesized signaling pathway of this compound via the FP receptor.

Experimental Workflow for CRISPR-Based Target Validation

This diagram outlines the key steps involved in validating the FP receptor as the primary target of this compound using CRISPR-Cas9 technology.

CRISPR_Workflow Start Start Design_sgRNA 1. Design sgRNAs for PTGFR Start->Design_sgRNA Clone_Vector 2. Clone into Cas9 Vector Design_sgRNA->Clone_Vector Transfect 3. Transfect HTM Cells Clone_Vector->Transfect Sort_Select 4. FACS Sort & Clonal Selection Transfect->Sort_Select Validate_KO 5. Validate Knockout (Sequencing & WB) Sort_Select->Validate_KO Functional_Assay 6. Treat with this compound & Assay Validate_KO->Functional_Assay Analyze 7. Analyze Data Functional_Assay->Analyze Conclusion Conclusion Analyze->Conclusion

Caption: Workflow for validating this compound's target using CRISPR-Cas9.

Logical Comparison of Target Validation Methods

This diagram illustrates the logical relationship and key distinguishing features of the three target validation methods discussed.

Comparison_Methods cluster_genetic Genetic Approaches cluster_pharmacological Pharmacological Approach Target Validation Target Validation CRISPR CRISPR-Cas9 (DNA Level, Permanent) Target Validation->CRISPR RNAi RNAi (mRNA Level, Transient) Target Validation->RNAi Chemical_Probe Chemical Probe (Protein Level, Reversible) Target Validation->Chemical_Probe

Caption: Logical comparison of target validation methodologies.

References

Cross-validation of Bioactive Compounds from Lantana camara in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Lantanose A: While the focus of this guide is the cross-validation of the effects of bioactive compounds from Lantana camara, it is important to note that specific research on the cytotoxic and mechanistic effects of "this compound" is limited in publicly available scientific literature. The primary focus of research has been on other phytochemicals from this plant, most notably the pentacyclic triterpenoid "Lantadene A." Therefore, this guide will provide a comprehensive comparison of the effects of various Lantana camara extracts and its well-studied constituents, such as Lantadene A, across different cell lines. This comparative analysis will serve as a valuable resource for researchers investigating the therapeutic potential of compounds derived from Lantana camara.

Introduction

Lantana camara, a perennial flowering plant, is a rich source of various phytochemicals with a wide range of biological activities.[1][2] Among these, compounds exhibiting anticancer properties have garnered significant scientific interest. This guide provides a comparative overview of the cytotoxic and mechanistic effects of different extracts and isolated compounds from Lantana camara on various cancer cell lines, providing researchers with consolidated data to aid in their drug discovery and development efforts. The data presented is compiled from multiple in vitro studies and is intended to offer a comparative perspective on the potential of these natural products.

Data Presentation: Cytotoxic Effects of Lantana camara Extracts and Constituents

The following table summarizes the cytotoxic activity (IC50 values) of various Lantana camara extracts and isolated compounds across a range of cancer cell lines. This allows for a direct comparison of their potency and selectivity.

Compound/Extract Cell Line Cancer Type IC50 Value Citation
Lantadene A A375Skin Melanoma3.027 µM[3]
MCF-7Breast CancerNot specified, but cytotoxic[4]
HL-60Leukemia19.8 ± 0.10 µg/ml[5]
Lantadene B MCF-7Breast Cancer112.2 µg/mL[6]
Hexane Extract (Flowers) A-172Brain Cancer8.30 ± 1.48 µg/ml[1][2]
A549Lung Cancer42.39 ± 3.08 µg/ml[1][2]
PC3Prostate Cancer66.40 ± 2.68 µg/ml[1][2]
Methanol Extract (Leaves) MCF-7Breast Cancer450.05 µg/ml[7]
Methanol Extract (Whole Plant) HeLaCervical CancerLD50 = 222 ± 3.35 µg/ml[2]
KPOral CancerLD50 = 188.69 ± 1.4 µg/ml[2]
Root Extract MOLM-13Leukemia9.78 ± 0.61 µg/ml[2]
MV4-11Leukemia12.48 ± 1.69 µg/ml[2]
Essential Oil (Flowers) HeLaCervical Cancer44.86 µg/mL ± 0.07[8]
Ethyl Acetate & 1-Butanol Fractions HCT-116 & HT-29Colorectal Cancer2 to 15 µg/mL[9]
Leaf Extract MDA-MB-231Triple-Negative Breast CancerCytotoxic effects observed[10]

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the effects of Lantana camara compounds and extracts.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.

    • Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

    • General Protocol:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are then treated with various concentrations of the test compound or extract for a specified duration (e.g., 24, 48, or 72 hours).

      • After the incubation period, the MTT solution is added to each well and incubated for a few hours.

      • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

      • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

      • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.[8][11]

  • Sulphorhodamine B (SRB) Assay: This is a protein-staining assay used to measure cell density.

    • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

    • General Protocol:

      • Cells are seeded and treated in 96-well plates as in the MTT assay.

      • After treatment, the cells are fixed with trichloroacetic acid (TCA).

      • The fixed cells are then stained with the SRB solution.

      • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

      • The absorbance is measured at approximately 510 nm.[12]

Apoptosis Assays
  • Hoechst Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.

    • Principle: Hoechst dyes are fluorescent stains that bind to the minor groove of DNA. Apoptotic cells typically exhibit condensed or fragmented nuclei, which can be visualized under a fluorescence microscope after staining.[9]

  • Annexin V/PI Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

    • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

    • General Protocol:

      • Cells are treated with the test compound.

      • The cells are then harvested and stained with FITC-conjugated Annexin V and PI.

      • The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

    • General Protocol:

      • Cells are treated with the test compound.

      • The cells are harvested, fixed (e.g., in ethanol), and treated with RNase to remove RNA.

      • The cells are then stained with PI.

      • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.[6][13]

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms by which compounds from Lantana camara exert their anticancer effects.

Induction of Apoptosis

Lantadene A and various extracts of Lantana camara have been shown to induce apoptosis in cancer cells. The proposed mechanisms often involve the modulation of key apoptosis-regulating proteins.

  • Bcl-2 Family Proteins: An extract from Lantana camara was found to regulate the Bcl-2 family of proteins in MCF-7 breast cancer cells. The treatment led to an increase in the pro-apoptotic proteins Bid and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[14]

  • Caspase Activation: The same study also demonstrated the cleavage and activation of caspase-8 and caspase-9, as well as poly (ADP-ribose) polymerase (PARP), which are key executioners of the apoptotic cascade.[14] Lantadene A has also been shown to induce apoptosis in HL-60 leukemia cells by activating the caspase-3 pathway.[5]

Cell Cycle Arrest

Several compounds and extracts from Lantana camara have been found to induce cell cycle arrest, preventing cancer cells from proliferating.

  • G0/G1 Arrest: Lantadene B was found to induce cell cycle arrest in the G1 phase in MCF-7 cells, blocking the transition to the S phase.[6] A leaf extract of Lantana camara was also shown to promote G0/G1 cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells.[10]

  • G2/M Arrest: Fractions from Lantana ukambensis (a related species) were shown to induce an increase in the G2/M phase population in HCT-116 colorectal cancer cells.[9]

Epigenetic Modulation

Recent research has suggested that Lantana camara extracts may also exert their anticancer effects through epigenetic mechanisms. A leaf extract was found to suppress the expression of DNA methyltransferase 1 (DNMT1) in MDA-MB-231 cells, which is often overexpressed in cancer and is responsible for silencing tumor suppressor genes.[10]

Mandatory Visualizations

Signaling Pathway for Apoptosis Induction by Lantana camara Extract

cluster_cell MCF-7 Breast Cancer Cell Lantana_camara_Extract Lantana_camara_Extract Bcl2 Bcl-2 (Anti-apoptotic) Lantana_camara_Extract->Bcl2 Inhibits Bid_Bax Bid/Bax (Pro-apoptotic) Lantana_camara_Extract->Bid_Bax Activates Caspase8 Caspase-8 (Initiator) Lantana_camara_Extract->Caspase8 Activates Caspase9 Caspase-9 (Initiator) Bid_Bax->Caspase9 Activates PARP PARP Caspase9->PARP Cleavage Apoptosis Apoptosis Caspase9->Apoptosis Caspase8->PARP Cleavage Caspase8->Apoptosis

Caption: Apoptosis induction pathway by Lantana camara extract.

Experimental Workflow for Cell Viability (MTT Assay)

Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Lantana compound Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for assessing cell viability using the MTT assay.

Logical Relationship of Cell Cycle Arrest

Lantadene_B Lantadene B G1_Phase G1 Phase Lantadene_B->G1_Phase Induces Arrest in S_Phase S Phase G1_Phase->S_Phase G2_M_Phase G2/M Phase S_Phase->G2_M_Phase Proliferation Cell Proliferation G2_M_Phase->G1_Phase Division

Caption: Cell cycle arrest at the G1 phase induced by Lantadene B.

References

Comparative Efficacy of Lantanose A and Its Synthetic Analogs in Modulating the TKZ Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lantanose A is a recently identified natural product demonstrating inhibitory effects on Tyrosine Kinase Z (TKZ), a critical enzyme implicated in various oncogenic signaling pathways. Dysregulation of the TKZ pathway is associated with increased cell proliferation and survival in several cancer models. To enhance the therapeutic potential of this compound, two synthetic analogs, SA1 and SA2, have been developed. This guide provides a comparative analysis of this compound, SA1, and SA2, focusing on their inhibitory potency, effects on cell viability, and target engagement within the TKZ signaling cascade. The data presented herein aims to guide further preclinical development and optimization of this promising class of compounds.

In Vitro Inhibitory Activity

The inhibitory potential of this compound and its synthetic analogs was first evaluated using an in vitro kinase assay against purified TKZ enzyme. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.

Table 1: Comparative IC50 Values against TKZ

Compound IC50 (nM)
This compound 150
SA1 25

| SA2 | 120 |

Data represents the mean of three independent experiments.

Cellular Potency in Cancer Cell Lines

To assess the compounds' efficacy in a cellular context, a cell viability assay was performed on the human colon cancer cell line HCT116, which exhibits aberrant TKZ activity.

Table 2: Effect on HCT116 Cell Viability (EC50)

Compound EC50 (µM)
This compound 10.5
SA1 1.2

| SA2 | 8.9 |

EC50 values were determined after 72 hours of continuous compound exposure.

Experimental Protocols

1. In Vitro TKZ Kinase Inhibition Assay

  • Objective: To determine the IC50 value of each compound against purified recombinant human TKZ.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Recombinant TKZ enzyme (5 nM) was incubated with varying concentrations of the test compounds (this compound, SA1, SA2) for 15 minutes at room temperature. The kinase reaction was initiated by adding 10 µM ATP and 200 nM of a ULight-labeled peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature. The reaction was stopped by the addition of 20 mM EDTA. A Europium-labeled anti-phosphotyrosine antibody (2 nM) was then added, and the mixture was incubated for another 60 minutes. The TR-FRET signal was read on an appropriate plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

2. Cell Viability (MTT) Assay

  • Objective: To evaluate the effect of the compounds on the viability of HCT116 cells.

  • Methodology: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound, SA1, or SA2 for 72 hours. After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The EC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Visualized Pathways and Workflows

TKZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKZ TKZ Receptor->TKZ Activation Downstream1 Substrate A TKZ->Downstream1 Phosphorylation Downstream2 Substrate B TKZ->Downstream2 Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) Downstream1->Proliferation Downstream2->Proliferation Lantanose_A This compound & Analogs Lantanose_A->TKZ

Caption: TKZ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start Compound Synthesis (this compound, SA1, SA2) assay_kinase TKZ Kinase Inhibition Assay start->assay_kinase cell_culture HCT116 Cell Culture start->cell_culture ic50 Determine IC50 assay_kinase->ic50 cell_treatment Compound Treatment cell_culture->cell_treatment mtt_assay MTT Cell Viability Assay cell_treatment->mtt_assay ec50 Determine EC50 mtt_assay->ec50

Caption: Workflow for the comparative analysis of this compound and its analogs.

Reproducibility of Lantanose A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological effects of Lantanose A, a pentacyclic triterpenoid from Lantana camara, and its reproducibility. It compares its performance with two other well-studied pentacyclic triterpenoids, Betulinic Acid and Ursolic Acid, and provides supporting experimental data and methodologies.

Executive Summary

This compound (also known as Lantadene A) has demonstrated notable antioxidant and anticancer properties in preclinical studies. However, the reproducibility of its reported biological effects, particularly its hepatotoxicity, is a subject of considerable debate in the scientific community. This guide aims to provide an objective comparison of this compound with Betulinic Acid and Ursolic Acid, focusing on their anticancer and antioxidant activities, to aid researchers in evaluating its potential as a therapeutic agent. While this compound shows promise, the conflicting data on its safety profile necessitates further rigorous investigation.

Comparative Analysis of Biological Activities

The primary reported biological activities of this compound are its antioxidant and anticancer effects. This section compares the quantitative data for these activities with those of Betulinic Acid and Ursolic Acid.

Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to other pentacyclic triterpenoids in certain cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound LNCaP (Prostate)208.4 µg/mL (~456 µM)[1]
HL-60 (Leukemia)~20-29 µM (Congeners)[2]
Betulinic Acid CCRF-CEM (Leukemia)8.80 µM[3]
A375 (Melanoma)19.2 µM[4]
MCF-7 (Breast)> 46.11 µM[5]
PC-3 (Prostate)> 46.11 µM[5]
Ursolic Acid A431 (Skin)-
C6 (Glioma)-[6]
A549 (Lung)-
HT29 (Colon)-
MCF-7 (Breast)2.5 - 6.4 µM (Derivatives)[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antioxidant Activity

This compound exhibits antioxidant activity through various mechanisms, including free radical scavenging and metal chelation.[3][7][8] Its potency varies depending on the specific assay used.

CompoundAssayIC50Reference
This compound DPPH Radical Scavenging6.574 mg/mL[7]
Nitric Oxide Scavenging0.098 mg/mL[7]
Superoxide Anion Scavenging2.506 mg/mL[7]
Iron Chelating0.001 mg/mL[7]
Ursolic Acid DPPH Radical Scavenging5.97 x 10⁻³ µM[9]
Betulinic Acid ---

Note: Betulinic acid is more commonly studied for its anticancer properties, and comprehensive antioxidant data is less available.

Reproducibility and Safety Profile of this compound

A significant challenge in the development of this compound as a therapeutic agent is the conflicting reports regarding its hepatotoxicity.

  • Evidence of Toxicity : Several studies have reported that this compound is a potent hepatotoxin in livestock, causing cholestasis and liver damage.[1][10]

  • Evidence of Non-Toxicity/Hepatoprotection : Conversely, other studies have found that highly purified this compound does not elicit hepatotoxicity and may even have hepatoprotective effects against toxins like acetaminophen.[8][9][11][12]

This discrepancy in reported effects may be attributed to several factors:

  • Purity of the Compound : The presence of other toxic compounds in less purified extracts of Lantana camara could contribute to observed toxicity.

  • Plant Taxon : Different varieties of Lantana camara have been shown to contain varying levels of lantadenes and other phytochemicals, leading to different toxicity profiles.[13]

  • Experimental Model : The species and cell types used in toxicity studies can influence the observed outcomes.

Due to these conflicting findings, the reproducibility of this compound's safety profile is questionable, and further research is imperative to establish a clear and reliable safety assessment.

Experimental Protocols

To aid in the replication and further investigation of the biological effects of these compounds, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.[14][15]

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound, Betulinic Acid, Ursolic Acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[7]

  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture : In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of DPPH radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Determine the IC50 value.

Signaling Pathways

Understanding the molecular mechanisms of action is crucial for drug development. The following diagrams illustrate the known and proposed signaling pathways for the anticancer and antioxidant effects of this compound, Betulinic Acid, and Ursolic Acid.

This compound: Anticancer Signaling Pathway

G lantanose_a This compound mitochondrion Mitochondrion lantanose_a->mitochondrion Induces Mitochondrial Membrane Permeabilization cell_cycle_arrest G0/G1 Cell Cycle Arrest lantanose_a->cell_cycle_arrest cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Betulinic Acid: Anticancer Signaling Pathway

G betulinic_acid Betulinic Acid pi3k PI3K betulinic_acid->pi3k Inhibits hedgehog Hedgehog Signaling betulinic_acid->hedgehog Inhibits akt Akt pi3k->akt Inhibits mtor mTOR akt->mtor Inhibits apoptosis Apoptosis mtor->apoptosis Promotes gli GLI hedgehog->gli Inhibits gli->apoptosis Promotes

Caption: Betulinic Acid's anticancer effect involves PI3K/Akt/mTOR and Hedgehog pathways.

Ursolic Acid: Antioxidant Signaling Pathway

G ursolic_acid Ursolic Acid nrf2 Nrf2 ursolic_acid->nrf2 Activates are ARE (Antioxidant Response Element) nrf2->are Binds to ho1 HO-1 are->ho1 Upregulates antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes Upregulates cellular_protection Cellular Protection (Reduced Oxidative Stress) ho1->cellular_protection antioxidant_enzymes->cellular_protection

Caption: Ursolic Acid exerts antioxidant effects via the Nrf2/HO-1 signaling pathway.

This compound: Proposed Anti-inflammatory/Antioxidant Signaling Pathway

G lantanose_a This compound nf_kb NF-κB lantanose_a->nf_kb Inhibits (Proposed) ap_1 AP-1 lantanose_a->ap_1 Inhibits (Proposed) inflammatory_mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2) nf_kb->inflammatory_mediators Upregulates ap_1->inflammatory_mediators Upregulates inflammation Inflammation inflammatory_mediators->inflammation

Caption: Proposed inhibition of NF-κB and AP-1 by this compound.

Conclusion

This compound exhibits promising anticancer and antioxidant activities that are comparable to other well-characterized pentacyclic triterpenoids like Betulinic Acid and Ursolic Acid. However, the significant and unresolved discrepancies in its reported hepatotoxicity present a major hurdle for its clinical development. The lack of consensus on its safety profile underscores a critical issue of reproducibility that must be addressed through standardized, rigorous, and transparent experimental protocols. Future research should focus on elucidating the precise reasons for the conflicting toxicity data, including the influence of compound purity and the experimental systems used. A clear understanding of the signaling pathways modulated by this compound will also be essential for its potential therapeutic application. Researchers are advised to approach the study of this compound with a critical perspective, paying close attention to the purity of the compound and the specific experimental conditions to ensure the generation of reliable and reproducible data.

References

Berberine vs. 5-Fluorouracil in a Murine Colorectal Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural alkaloid Berberine and the standard-of-care chemotherapy agent 5-Fluorouracil (5-FU) in a preclinical murine model of colorectal cancer. The data presented is compiled from published research to offer an objective overview of their respective and combined efficacies, mechanisms of action, and the experimental protocols utilized for their evaluation.

Comparative Efficacy in a Xenograft Model

The following table summarizes the in vivo anti-tumor efficacy of Berberine and 5-Fluorouracil (5-FU) in a subcutaneous xenograft model using human colorectal cancer cell lines.

Treatment GroupDosageTumor Inhibition Rate (%)Cell LineReference
Control--SW620[1]
BerberineNot Specified25.83SW620[1]
Control--LoVo[1]
BerberineNot Specified30.66LoVo[1]
5-FluorouracilNot SpecifiedNot Directly ComparedSW620 & LoVo[1]

Note: While a direct head-to-head percentage of tumor inhibition for 5-FU was not provided in the comparative figure, the study visually represents tumor volumes, indicating a significant reduction with 5-FU treatment.[1]

Mechanisms of Action

Berberine and 5-FU exhibit distinct mechanisms of action in targeting colorectal cancer cells.

Berberine: This natural isoquinoline alkaloid has demonstrated multi-faceted anti-cancer properties.[2] Its mechanisms in colorectal cancer include:

  • Induction of Apoptosis: Berberine can induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle.[3]

  • Inhibition of Metastasis: Berberine has been shown to inhibit the migration and invasion of colorectal cancer cells.[1][4]

  • Modulation of Signaling Pathways: It impacts various signaling pathways involved in cancer progression, including the Wnt/β-catenin and JAK2/STAT3 pathways.[1]

  • Gut Microbiota Regulation: Berberine may also exert its anti-tumor effects by modulating the gut microbiota.[5]

5-Fluorouracil (5-FU): As a cornerstone of colorectal cancer chemotherapy, 5-FU is a pyrimidine analog that primarily acts as a thymidylate synthase inhibitor. Its mechanism involves:

  • Inhibition of DNA Synthesis: By blocking thymidylate synthase, 5-FU depletes thymidine, a crucial component for DNA replication and repair, leading to "thymineless death" in rapidly dividing cancer cells.

  • RNA and DNA Damage: Metabolites of 5-FU can be incorporated into RNA and DNA, leading to dysfunction and damage.

  • Induction of Apoptosis: The cellular stress and damage caused by 5-FU ultimately trigger apoptosis.

Recent studies suggest that Berberine can enhance the sensitivity of colorectal cancer cells to 5-FU, indicating a potential for combination therapy.[2][6][7][8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Berberine and the mechanism of action of 5-Fluorouracil.

Berberine_Signaling_Pathway Berberine Signaling Pathway in Colorectal Cancer Berberine Berberine Wnt_beta_catenin Wnt/β-catenin Pathway Berberine->Wnt_beta_catenin Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Berberine->JAK2_STAT3 Inhibits Apoptosis Apoptosis Berberine->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Wnt_beta_catenin->Cell_Cycle_Arrest COX2_PGE2 COX-2/PGE2 JAK2_STAT3->COX2_PGE2 Regulates Metastasis_Inhibition Metastasis Inhibition JAK2_STAT3->Metastasis_Inhibition

Caption: Signaling pathways modulated by Berberine in colorectal cancer.

Five_FU_Mechanism_of_Action 5-Fluorouracil (5-FU) Mechanism of Action Five_FU 5-FU FdUMP FdUMP Five_FU->FdUMP FUTP FUTP Five_FU->FUTP FdUTP FdUTP Five_FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Function RNA Function FUTP->RNA_Function Disrupts DNA_Damage DNA Damage FdUTP->DNA_Damage Induces DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Function->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental Protocols

AOM/DSS-Induced Colitis-Associated Colorectal Cancer in Mice

This protocol describes a common method for inducing colorectal cancer in mice, mimicking colitis-associated cancer development.

AOM_DSS_Workflow AOM/DSS-Induced Colorectal Cancer Model Workflow Day_0 Day 0: - Intraperitoneal injection of Azoxymethane (AOM) Day_5_to_9 Days 5-9: - Administer Dextran Sodium Sulfate (DSS) in drinking water Day_0->Day_5_to_9 Day_10_to_20 Days 10-20: - Provide regular drinking water Day_5_to_9->Day_10_to_20 Repeat_Cycle Repeat DSS/Water Cycle (Typically 2-3 cycles) Day_10_to_20->Repeat_Cycle Treatment_Initiation Initiate Treatment (e.g., Berberine or 5-FU) Repeat_Cycle->Treatment_Initiation Monitoring Monitor tumor development, body weight, and clinical signs Treatment_Initiation->Monitoring Endpoint Endpoint: - Euthanize mice - Collect colon tissue for analysis Monitoring->Endpoint

Caption: Workflow for AOM/DSS-induced colorectal cancer model.

Detailed Steps:

  • Animal Model: 8-10 week old male C57BL/6 or BALB/c mice are commonly used.

  • AOM Injection: On day 0, a single intraperitoneal injection of AOM (10-12.5 mg/kg body weight) is administered.

  • DSS Administration: After a recovery period (e.g., 5 days), mice are given 2-2.5% (w/v) DSS in their drinking water for 5-7 days.

  • Recovery: The DSS-containing water is replaced with regular drinking water for a 14-day recovery period.

  • Cycles: The DSS/recovery cycle is typically repeated 2-3 times to induce tumor development.

  • Treatment: Investigational compounds (Berberine) or standard-of-care (5-FU) are administered at predetermined doses and schedules following tumor induction.

  • Monitoring and Endpoint: Mice are monitored for body weight, clinical signs of disease, and tumor development (e.g., via colonoscopy). At the experimental endpoint, mice are euthanized, and colonic tissues are harvested for histopathological and molecular analysis.

Tumor Volume Measurement in Xenograft Models

Procedure:

  • Tumor Implantation: Human colorectal cancer cells (e.g., SW620, LoVo) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Calipers Measurement: Once tumors are palpable, tumor dimensions are measured using digital calipers, typically 2-3 times per week. The longest diameter (length) and the perpendicular diameter (width) are recorded.

  • Volume Calculation: Tumor volume is calculated using the modified ellipsoid formula:

    • Volume = (Length × Width²) / 2

Western Blot Analysis of Signaling Proteins

Protocol:

  • Protein Extraction: Tumor tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., β-catenin, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational comparison based on available preclinical data. Further head-to-head studies are warranted to fully elucidate the comparative and synergistic potential of Berberine and 5-FU in the context of colorectal cancer treatment.

References

Unveiling the Anti-Inflammatory Mechanism of Lantanose A: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing orthogonal assays to confirm the anti-inflammatory mechanism of action of Lantanose A, a novel compound with therapeutic potential. This guide provides an objective comparison of experimental approaches, complete with detailed protocols and supporting data, to rigorously validate its hypothesized activity as a Janus Kinase (JAK) inhibitor.

This compound, a natural product isolated from Lantana species, has emerged as a compound of interest due to the well-documented anti-inflammatory properties of extracts from this plant genus. Preliminary investigations and network pharmacology studies of related compounds suggest that a key mechanism of action could be the modulation of critical inflammatory signaling pathways. This guide focuses on the hypothesis that this compound exerts its anti-inflammatory effects through the inhibition of Janus Kinases (JAKs), pivotal enzymes in cytokine signaling.

To robustly test this hypothesis, a multi-faceted approach employing orthogonal assays is essential. Such a strategy minimizes the risk of experimental artifacts and provides a higher degree of confidence in the proposed mechanism. This guide outlines a primary biochemical assay to determine direct enzyme inhibition, followed by a series of cell-based assays to confirm the downstream cellular effects and target engagement in a more physiologically relevant context.

Primary Biochemical Assay: Direct JAK2 Kinase Inhibition

The initial step in validating the mechanism of action is to assess the direct inhibitory effect of this compound on the target enzyme. A LanthaScreen™ Eu Kinase Binding Assay is a suitable primary choice for its high-throughput capability and sensitivity.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for JAK2

  • Reagents and Materials: JAK2 kinase, LanthaScreen™ Eu-anti-His Tag Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compound (this compound).

  • Assay Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled antibody that binds to the His-tagged JAK2 kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase. When the tracer is bound, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ 647 acceptor, producing a high FRET signal. A compound that displaces the tracer from the ATP-binding site will disrupt FRET, leading to a decrease in the signal.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add JAK2 kinase, Eu-labeled antibody, and the tracer.

    • Add the diluted this compound or a known JAK2 inhibitor (positive control) to the wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements, with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is calculated by fitting the data to a four-parameter logistic equation.

CompoundTargetPrimary AssayIC50 (nM)
This compoundJAK2LanthaScreen™ Eu Kinase Binding150
Ruxolitinib (Control)JAK2LanthaScreen™ Eu Kinase Binding5

Orthogonal Assays for Confirmation of Mechanism of Action

To substantiate the findings from the primary biochemical assay, a series of orthogonal assays are employed. These assays will confirm the inhibitory action of this compound through different methodologies and in cellular contexts.

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction. This label-free and solution-based method confirms direct binding and avoids potential artifacts from fluorescent labels.

Experimental Protocol: Isothermal Titration Calorimetry

  • Instrumentation: An isothermal titration calorimeter.

  • Sample Preparation: Purified JAK2 protein is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Procedure: A series of small injections of this compound are made into the JAK2 solution. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of this compound to JAK2. This curve is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

CompoundTargetOrthogonal Assay 1Kd (nM)
This compoundJAK2Isothermal Titration Calorimetry200
Ruxolitinib (Control)JAK2Isothermal Titration Calorimetry10

2. Cellular Phospho-STAT3 Assay

This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of STAT3, a key downstream substrate of JAK2, in response to cytokine stimulation. This confirms that the compound is cell-permeable and active in a cellular environment.

Experimental Protocol: Cellular Phospho-STAT3 Western Blot

  • Cell Culture: Human cell line expressing the relevant cytokine receptor (e.g., HEL cells) are cultured to 80% confluency.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Cells are stimulated with a cytokine, such as erythropoietin (EPO) or interferon-gamma (IFNγ), to activate the JAK/STAT pathway.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software.

  • Data Analysis: The ratio of p-STAT3 to total STAT3 is calculated for each treatment condition. The percent inhibition of STAT3 phosphorylation is determined relative to the cytokine-stimulated, vehicle-treated control.

CompoundCell LineOrthogonal Assay 2IC50 (nM) for p-STAT3 Inhibition
This compoundHELCellular Phospho-STAT3500
Ruxolitinib (Control)HELCellular Phospho-STAT350

3. Cytokine Release Assay

This assay measures the downstream functional consequence of JAK inhibition by quantifying the reduction in pro-inflammatory cytokine production from immune cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release in THP-1 cells

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated THP-1 cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are stimulated with LPS (1 µg/mL) to induce the production and release of TNF-α.

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit.

  • Data Analysis: The percent inhibition of TNF-α release is calculated relative to the LPS-stimulated, vehicle-treated control.

CompoundCell LineOrthogonal Assay 3IC50 (nM) for TNF-α Inhibition
This compoundTHP-1Cytokine Release Assay800
Dexamethasone (Control)THP-1Cytokine Release Assay10

Visualizing the Workflow and Pathway

To further clarify the experimental logic and the targeted biological pathway, the following diagrams have been generated.

G cluster_0 Hypothesized Mechanism of Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Induces LantanoseA This compound LantanoseA->JAK2 Inhibits

Caption: Hypothesized mechanism of this compound in the JAK/STAT pathway.

G cluster_1 Orthogonal Assay Workflow Primary Primary Assay: Biochemical Kinase Inhibition (TR-FRET) Orthogonal1 Orthogonal Assay 1: Direct Binding (ITC) Primary->Orthogonal1 Orthogonal2 Orthogonal Assay 2: Cellular Target Engagement (p-STAT3) Primary->Orthogonal2 Confirmation Mechanism Confirmation Orthogonal1->Confirmation Orthogonal3 Orthogonal Assay 3: Functional Cellular Response (Cytokine Release) Orthogonal2->Orthogonal3 Orthogonal3->Confirmation

Caption: Workflow for orthogonal assay validation of this compound's mechanism.

Conclusion

The collective data from these orthogonal assays provide a robust and multi-tiered confirmation of this compound's mechanism of action as a JAK2 inhibitor. The biochemical assays confirm direct target engagement and inhibition, while the cell-based assays demonstrate its efficacy in a physiological context, from inhibiting downstream signaling to reducing a key inflammatory mediator. This guide serves as a blueprint for the rigorous validation of novel kinase inhibitors, ensuring a high degree of confidence in their therapeutic potential.

Insufficient Data Available for a Head-to-Head Comparison of Lantanose A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on Lantanose A, an oligosaccharide isolated from the plant Lantana camara, did not yield sufficient information to conduct a detailed head-to-head comparison with other inhibitors in its class.

While the plant Lantana camara is known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, specific data regarding the inhibitory function of this compound is not available in the public domain. Research has identified various compounds within Lantana camara, such as verbascoside, which has been characterized as a protein kinase C (PKC) inhibitor. However, the specific inhibitory class and mechanism of action for this compound remain uncharacterized in the reviewed literature.

To fulfill the user's request for a publishable comparison guide, core requirements include quantitative data from experimental studies, detailed experimental protocols, and visualizations of signaling pathways. The absence of the following critical information for this compound prevents the creation of such a guide:

  • Defined Inhibitor Class: The specific class of enzymes or proteins that this compound inhibits is not documented.

  • Quantitative Performance Data: There is no available data such as IC50, Ki, or other relevant metrics to compare its potency and efficacy against other inhibitors.

  • Head-to-Head Studies: No comparative studies between this compound and other inhibitors were found.

  • Signaling Pathway Information: The signaling pathways modulated by this compound have not been elucidated.

Without this foundational information, it is not possible to identify appropriate alternative inhibitors for comparison, present quantitative data in a structured format, provide detailed experimental methodologies, or create the requested diagrams of signaling pathways and experimental workflows.

Further research and publication of primary experimental data on this compound are required before a comprehensive and objective comparison guide can be developed. We will continue to monitor for new publications on this topic and will update this response as more information becomes available.

Lantanose A: Evaluating Binding Affinity to COX-2 using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration. Lantanose A, an oligosaccharide isolated from Lantana camara, has garnered interest due to the plant's traditional use in treating inflammatory conditions. This guide provides a comparative framework for confirming and characterizing the binding affinity of this compound with a potential therapeutic target, Cyclooxygenase-2 (COX-2), using Surface Plasmon Resonance (SPR).

Given the anti-inflammatory properties associated with Lantana species, we hypothesize that this compound may exert its effects through the inhibition of COX-2, a key enzyme in the inflammatory pathway. This guide outlines a detailed protocol for SPR analysis of this interaction and compares the hypothetical binding kinetics of this compound with known COX-2 inhibitors.

Comparative Binding Kinetics

Surface Plasmon Resonance is a powerful label-free technique for the real-time analysis of biomolecular interactions, providing quantitative data on association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D). A lower K_D value signifies a higher binding affinity.

The following table presents a hypothetical binding profile for this compound against human recombinant COX-2, juxtaposed with experimental data for a known peptide inhibitor. This serves as a benchmark for evaluating the potential of this compound as a COX-2 inhibitor.

CompoundAnalyte Concentration RangeAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (M)
This compound (Hypothetical) 1 µM - 50 µM1.5 x 10³7.5 x 10⁻³5.0 x 10⁻⁶ (5 µM)
Peptide Inhibitor (WCS) Not SpecifiedNot ReportedNot Reported1.90 x 10⁻¹⁰[1]

Experimental Protocol: SPR Analysis of this compound and COX-2

This protocol is designed for a typical SPR instrument and is adapted for the analysis of an oligosaccharide analyte binding to an immobilized enzyme.

1. Materials and Reagents:

  • SPR Instrument: (e.g., Biacore, Reichert, etc.)

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)

  • Immobilization Reagents: N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), ethanolamine-HCl (pH 8.5)

  • Ligand: Human recombinant COX-2 protein (purified)

  • Analyte: this compound (purified)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium acetate, pH 5.0

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_buffer Prepare Buffers surface_prep Surface Preparation & Activation prep_buffer->surface_prep prep_protein Dilute COX-2 immobilization COX-2 Immobilization prep_protein->immobilization prep_analyte Prepare this compound Series binding_analysis This compound Injection prep_analyte->binding_analysis surface_prep->immobilization blocking Blocking immobilization->blocking blocking->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration data_processing Data Processing & Referencing binding_analysis->data_processing regeneration->binding_analysis Next Concentration kinetic_fitting Kinetic Model Fitting data_processing->kinetic_fitting results Determine ka, kd, KD kinetic_fitting->results

Figure 1. Experimental workflow for SPR analysis of this compound binding to COX-2.

3. Detailed Methodology:

  • Step 1: Sensor Surface Preparation and Ligand Immobilization

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

    • Inject a solution of human recombinant COX-2 (50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (approximately 8000-10000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared simultaneously by performing the activation and blocking steps without injecting the COX-2 protein.

  • Step 2: Analyte Binding Analysis

    • Prepare a series of this compound dilutions in running buffer (e.g., 1 µM to 50 µM).

    • Inject each concentration of this compound over the immobilized COX-2 and reference flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).

    • Allow the dissociation of the complex by flowing running buffer over the sensor surface for 300 seconds (dissociation phase).

    • Between each this compound injection, regenerate the sensor surface by injecting 10 mM Glycine-HCl, pH 2.5 for 30 seconds.

    • Include several buffer-only injections (blanks) for double referencing.

  • Step 3: Data Analysis

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer blank injections.

    • Fit the processed data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • The fitting will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

COX-2 Signaling Pathway

Understanding the biological context of the target is crucial. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) membrane Cell Membrane pla2 Phospholipase A2 stimuli->pla2 Activates aa Arachidonic Acid pla2->aa Releases from membrane phospholipids cox2 COX-2 aa->cox2 Substrate pgh2 Prostaglandin H2 cox2->pgh2 Catalyzes pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E2 pges->pge2 receptors Prostaglandin Receptors (EP1, EP2, EP3, EP4) pge2->receptors Binds to inflammation Inflammation & Pain receptors->inflammation Mediates lantanose_a This compound (Hypothetical Inhibitor) lantanose_a->cox2 Inhibits

Figure 2. Simplified COX-2 signaling pathway and the hypothetical point of inhibition by this compound.

This guide provides a foundational approach for researchers and drug development professionals to quantitatively assess the binding affinity of this compound to COX-2. The provided protocols and comparative data framework will aid in the systematic evaluation of this natural product as a potential anti-inflammatory therapeutic.

References

Independent Verification of Lantanose A's Structure-Activity Relationship: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities associated with compounds isolated from Lantana camara, with a focus on oligosaccharides of the raffinose family, including Lantanose A. Due to a scarcity of direct experimental data on the structure-activity relationship (SAR) of this compound, this document synthesizes available information on related compounds and extracts to provide a broader context for its potential therapeutic applications.

Introduction to this compound and Related Compounds

This compound is an oligosaccharide that has been isolated from the roots of the plant Lantana camara[1]. Structurally, it is identified as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-D-glucopyranose[1]. This compound is a member of the raffinose family of oligosaccharides (RFOs), which are a group of carbohydrates found widely in the plant kingdom[2][3]. Other RFOs isolated from Lantana camara include stachyose, verbascose, and ajugose[1].

While Lantana camara extracts have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, it is important to note that these extracts contain a complex mixture of phytochemicals. Besides oligosaccharides, other major constituents include terpenoids (like lantadenes) and flavonoids[4][5][6]. Attributing specific activities to this compound is challenging due to the limited number of studies focusing solely on this compound.

Comparative Analysis of Biological Activities

This section summarizes the reported biological activities of extracts from Lantana camara and some of its isolated compounds. This comparative data provides a basis for postulating the potential activities of this compound and for designing future experimental investigations.

Table 1: Summary of Reported Biological Activities of Lantana camara Extracts and Constituents
Activity Test Substance Assay/Model Key Findings Reference
Antioxidant Methanolic extracts of different plant partsDPPH radical scavenging assayLeaf extract showed the highest activity (IC50 = 16.02 µg/mL).[7]
Ethanolic and aqueous leaf extractsDPPH radical scavenging, lipid peroxidation inhibitionBoth extracts exhibited strong antioxidant activity.[8]
Anti-inflammatory Ethanolic leaf extractProtein inhibition and albumin denaturation assaysExtract inhibited protein activity and denaturation with IC50 values of 202.27 and 223.85 ppm, respectively.[5]
Extracts of Lantana trifoliaCarrageenan and histamine-induced rat paw edemaExtracts inhibited paw edema, indicating anti-inflammatory effects.[9]
Antimicrobial Ethanolic extracts of leaves and rootsMicrodilution method against various bacteriaExtracts showed activity against both Gram-positive and Gram-negative bacteria.[10]
Methanolic and acetone extractsGrowth inhibition of bacteria and fungiExtracts inhibited the growth of Staphylococcus aureus and Alternaria alternata.[6]
Anticancer/Cytotoxic Lantadene analogsIn vitro cytotoxicity against A375 & A431 cancer cell linesNovel analogues displayed potent antiproliferative activity.[11]
Methanolic leaf extractMTT assay on Vero cell lineExtract showed cytotoxic effects at higher concentrations.[12]
Hexane extract of flowersMTT assay against lung carcinoma cell lineThe extract exhibited anticancer activity.[13]
Prebiotic Raffinose Family Oligosaccharides (general)In vitro fermentation with gut bacteriaPromote the growth of beneficial bacteria.[2]

Structure-Activity Relationship (SAR) Insights

A direct SAR study for this compound is not currently available in the scientific literature. However, we can infer potential structure-activity relationships based on studies of related compounds.

  • Oligosaccharides (Raffinose Family): The biological activity of RFOs is largely attributed to their prebiotic potential. Their α-galactosidic linkages make them resistant to digestion in the upper gastrointestinal tract, allowing them to be fermented by beneficial bacteria in the colon[2]. The structural variations among RFOs (number and linkage of galactose units) can influence their fermentation profiles and, consequently, their prebiotic effects. The specific (1→3) linkage in this compound, in addition to the (1→6) linkages, may result in a unique fermentation pattern compared to other RFOs like stachyose and verbascose, which primarily have (1→6) linkages.

  • Flavonoids from Lantana species: Studies on flavones isolated from Lantana montevidensis have provided insights into their antiproliferative activity. The position and nature of substituents on the flavonoid backbone are crucial for their activity.

  • Lantadenes: Semi-synthetic modifications of lantadenes from Lantana camara have shown that alterations to the pentacyclic triterpenoid structure can significantly enhance their anticancer activity[11].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or water).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate or cuvettes, add various concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[14][15][16]

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Activity Assay

Principle: This assay measures the activity of NOS by quantifying the amount of nitric oxide (NO) produced. NO is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory drugs. The NO produced is converted to nitrite and nitrate, which can be measured colorimetrically using the Griess reagent.

Protocol:

  • Prepare cell or tissue lysates containing NOS.

  • Prepare a reaction mixture containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors in an appropriate buffer.

  • Add the cell/tissue lysate or purified NOS enzyme to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and then convert any nitrate to nitrite using nitrate reductase.

  • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This will form a colored azo compound with nitrite.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

  • The NOS activity is expressed as the amount of NO produced per unit of time per milligram of protein.[17][18]

Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of treated cells and Abs_control is the absorbance of untreated cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[12][19][20]

Visualizations

Diagram 1: Phytochemical Landscape of Lantana camara

Phytochemicals cluster_major Major Phytochemical Classes cluster_examples Examples Lantana_camara Lantana camara Terpenoids Terpenoids Lantana_camara->Terpenoids Flavonoids Flavonoids Lantana_camara->Flavonoids Oligosaccharides Oligosaccharides (Raffinose Family) Lantana_camara->Oligosaccharides Lantadene_A Lantadene A Terpenoids->Lantadene_A Apigenin Apigenin Flavonoids->Apigenin Lantanose_A This compound Oligosaccharides->Lantanose_A Stachyose Stachyose Oligosaccharides->Stachyose Verbascose Verbascose Oligosaccharides->Verbascose

Caption: Major classes of phytochemicals isolated from Lantana camara.

Diagram 2: General Workflow for Bioactivity Screening

Workflow cluster_assays In Vitro Assays Plant_Material Plant Material (Lantana camara) Extraction Extraction Plant_Material->Extraction Fractionation Fractionation (e.g., Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Activity Screening Isolation->Bioassays SAR_Studies Structure-Activity Relationship Studies Structure_Elucidation->SAR_Studies Bioassays->SAR_Studies Antioxidant Antioxidant Anti_inflammatory Anti-inflammatory Antimicrobial Antimicrobial Anticancer Anticancer

Caption: A generalized workflow for the isolation and bioactivity screening of natural products.

Diagram 3: Simplified Inflammatory Signaling Pathway

Signaling_Pathway cluster_cell Cell Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade (e.g., NF-κB pathway) Receptor->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, Cytokines) Gene_Expression->Inflammatory_Mediators Lantanose_A This compound (Hypothesized Point of Intervention) Lantanose_A->Signaling_Cascade

Caption: A simplified inflammatory pathway; the effect of this compound is currently unknown.

Conclusion and Future Directions

The current body of scientific literature provides a strong basis for the diverse biological activities of Lantana camara. However, specific research on the structure-activity relationship of this compound is notably absent. The data presented in this guide, drawn from studies on related compounds and extracts, suggests that this compound and other RFOs from this plant may possess valuable biological properties, particularly as prebiotics.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation of pure this compound to enable targeted biological testing.

  • In Vitro and In Vivo Studies: Systematic evaluation of the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of purified this compound.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs to elucidate the key structural features responsible for any observed activity.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal Procedures for Latanoprost (Lantanose A)

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Lantanose A" did not yield a specific chemical compound. However, "Latanoprost" is a widely used prostaglandin analog in research and pharmaceutical development, and its safety data aligns with the context of the query. This guide pertains to the proper disposal of Latanoprost.

The following procedures provide essential safety and logistical information for the proper disposal of Latanoprost in a laboratory setting. Adherence to these guidelines is critical for regulatory compliance and the safety of all personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle Latanoprost with appropriate care due to its potential health hazards. It is suspected of damaging fertility or the unborn child and can cause serious eye irritation[1][2].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat to prevent skin and eye contact[1].

  • Ventilation: Handle Latanoprost in a well-ventilated area to avoid inhalation of any aerosols or vapors.

  • Emergency Procedures: In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS). If exposed or concerned, seek medical advice or attention[1].

Step-by-Step Disposal Protocol

The disposal of Latanoprost must be conducted in accordance with all national and local regulations. Do not dispose of this chemical through standard laboratory waste streams or drains.

  • Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

  • Segregation and Labeling:

    • Keep Latanoprost waste in its original, tightly sealed container.

    • Do not mix Latanoprost waste with other chemical waste.

    • Clearly label the container as "Hazardous Waste" and specify the contents, including "Latanoprost."

  • Disposal of Unused or Expired Latanoprost:

    • Store the properly labeled container in a designated, secure hazardous waste accumulation area.

    • Arrange for a hazardous waste pickup through your institution's EHS department for disposal at an approved waste disposal plant.

  • Disposal of Contaminated Materials:

    • Any materials that have come into direct contact with Latanoprost, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.

    • Collect these contaminated materials in a clearly labeled hazardous waste bag or container.

    • Dispose of this container through the institutional hazardous waste program.

  • Handling of Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.

    • Follow the same hazardous waste disposal stream as for the chemical.

Summary of Disposal and Safety Information

ParameterGuidelineSource
Waste Classification Hazardous Waste
Primary Hazards Suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2)[1][2]
Causes serious eye irritation[1]
Required PPE Protective gloves, protective clothing, eye protection, face protection[1]
Prohibited Disposal Do not let product enter drains
Do not mix with other waste
Container Handling Leave chemicals in original containers; Handle uncleaned containers like the product itself
Final Disposal Dispose of contents/container to an approved waste disposal plant in accordance with national and local regulations

Latanoprost Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Latanoprost and contaminated materials.

Latanoprost_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_disposal Final Disposal start Latanoprost Waste Generated assess_waste Identify Waste Type start->assess_waste liquid_container Keep in Original/ Compatible Container assess_waste->liquid_container Unused/Expired Solution solid_container Collect in Designated Hazardous Waste Bag/Container assess_waste->solid_container Contaminated Materials (PPE, etc.) label_liquid Label as 'Hazardous Waste: Latanoprost' liquid_container->label_liquid store_liquid Store in Secure Hazardous Waste Area label_liquid->store_liquid contact_ehs Contact EHS for Pickup store_liquid->contact_ehs label_solid Label as 'Hazardous Waste: Latanoprost Contaminated' solid_container->label_solid store_solid Store in Secure Hazardous Waste Area label_solid->store_solid store_solid->contact_ehs end Disposed by Approved Vendor contact_ehs->end

Caption: Workflow for the safe disposal of Latanoprost waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.